S 9788
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
140945-01-3 |
|---|---|
分子式 |
C28H33F2N7 |
分子量 |
505.6 g/mol |
IUPAC 名称 |
6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H33F2N7/c1-3-15-31-26-34-27(32-16-4-2)36-28(35-26)37-17-13-24(14-18-37)33-19-25(20-5-9-22(29)10-6-20)21-7-11-23(30)12-8-21/h3-12,24-25,33H,1-2,13-19H2,(H2,31,32,34,35,36) |
InChI 键 |
GERNFWKTMKWULM-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
外观 |
Solid powder |
其他CAS编号 |
140945-01-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
6-(4-(2,2-di(4-fluorophenyl)ethylamino)-1-piperidinyl)-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine S 9788 S-9788 S9788 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of S 9788, a Novel Multidrug Resistance Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on S 9788, a triazinoaminopiperidine derivative investigated for its potential as a multidrug resistance (MDR) modulator in cancer therapy.[1] The information presented herein is compiled from preclinical and early-phase clinical studies to elucidate its core mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Reversal of Multidrug Resistance
This compound is classified as a multidrug resistance modulator.[1] Its primary mechanism of action is the reversal of the MDR phenotype in cancer cells. This phenotype is a significant barrier to effective chemotherapy, allowing cancer cells to exhibit resistance to a broad range of structurally and functionally diverse anticancer drugs.
While the precise molecular targets of this compound are not extensively detailed in the available public literature, its function as an MDR modulator suggests it likely interacts with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters are overexpressed in many cancer types and function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. This compound is believed to inhibit the function of these pumps, restoring the sensitivity of resistant cancer cells to chemotherapy.
An in vitro study demonstrated the activity of this compound on a multidrug-resistant leukemic cell line, and notably, sera from patients treated in a Phase I trial showed the ability to reverse multidrug resistance.[1] This indicates that clinically achievable concentrations of this compound are sufficient to exert its MDR-reversing effects.
Pharmacological Properties and Clinical Data
A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of this compound, both alone and in combination with doxorubicin (B1662922), in patients with advanced solid tumors.[2]
Quantitative Data Summary
| Parameter | Value | Notes |
| Maximum Tolerated Dose (MTD) | 96 mg/m² | Dose-limiting toxicity was bradycardia, sometimes with faintness or dizziness.[2] |
| Mean Apparent Elimination Half-Life | 46 ± 23 hours | Determined from plasma samples taken up to 48 hours post-infusion. |
| Achievable Plasma Concentration | Up to 3.7 µM | At the MTD of 96 mg/m². |
| Urinary Elimination | Negligible | For the unchanged drug. |
| Drug Interaction with Doxorubicin | No significant pharmacokinetic interaction observed. | This compound did not alter the pharmacokinetic parameters of doxorubicin, and doxorubicin did not modify the pharmacokinetics of this compound. |
Clinical Observations:
-
One partial response was observed in a patient with refractory urothelial carcinoma at the 96 mg/m² dose level, with a duration of 140 days.
-
No enhancement of doxorubicin toxicity was observed when administered in combination with this compound.
Experimental Protocols
The following methodologies were central to the evaluation of this compound's mechanism of action and pharmacological profile.
Phase I Clinical Trial Protocol
-
Study Design: Open-label, dose-escalation study.
-
Patient Population: 26 patients with advanced solid tumors.
-
Dosing Regimen:
-
Day 1: this compound administered alone as a 30-minute intravenous infusion.
-
Days 8 and 29: this compound administered in combination with a 50 mg/m² bolus of doxorubicin.
-
-
Dose Escalation: A modified Fibonacci scheme was used to escalate the dose of this compound from 8 to 96 mg/m².
-
Pharmacokinetic Sampling:
-
Plasma samples were collected pre-dose, during the infusion, and up to 48 hours post-infusion for quantification of this compound and doxorubicin.
-
Fractionated urine samples were collected for up to 24 hours to determine the urinary elimination of this compound.
-
In Vitro Multidrug Resistance Reversal Assay
While the specific details of the in vitro assay are not fully described in the provided search results, a typical experimental workflow for evaluating MDR reversal is as follows:
-
Cell Culture: A multidrug-resistant cancer cell line (e.g., CCRF-CEM/VLB cells) and its drug-sensitive parental cell line are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a chemotherapeutic agent (e.g., doxorubicin) in the presence and absence of varying concentrations of this compound.
-
Cytotoxicity Assay: Cell viability is assessed using a standard method, such as an MTT or XTT assay, after a defined incubation period.
-
Data Analysis: The IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) is calculated for each condition. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound in the resistant cell line indicates MDR reversal.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound in Reversing Multidrug Resistance
Caption: Proposed mechanism of this compound in overcoming P-glycoprotein-mediated multidrug resistance.
Experimental Workflow: Phase I Clinical Trial Design
Caption: Simplified workflow of the Phase I clinical trial for this compound.
References
An In-Depth Technical Guide to S 9788: A Modulator of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 9788 is a potent, third-generation, non-chemotherapeutic agent belonging to the triazinoaminopiperidine class of compounds. It has been extensively investigated for its ability to reverse multidrug resistance (MDR) in cancer cells, a significant obstacle in the clinical efficacy of numerous anticancer drugs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to this compound. Detailed experimental protocols for key assays and a visualization of its mechanism of action are included to facilitate further research and development.
Chemical Structure and Properties
This compound, a triazinoaminopiperidine derivative, is chemically identified as N2,N4-diallyl-6-(4-((2,2-bis(4-fluorophenyl)ethyl)amino)piperidin-1-yl)-1,3,5-triazine-2,4-diamine.[1] Its complex structure is a key determinant of its biological activity as a modulator of multidrug resistance.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N2,N4-diallyl-6-(4-((2,2-bis(4-fluorophenyl)ethyl)amino)piperidin-1-yl)-1,3,5-triazine-2,4-diamine | [1] |
| Synonyms | S-9788, S9788 | [1] |
| CAS Number | 140945-01-3 | [1] |
| Chemical Formula | C28H33F2N7 | [1] |
| Molecular Weight | 505.62 g/mol | |
| Exact Mass | 505.2766 u | |
| Boiling Point | 661.9 °C at 760 mmHg | |
| Density | 1.23 g/cm³ | |
| Flash Point | 354.1 °C |
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which this compound reverses multidrug resistance is through the competitive inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane efflux pump encoded by the MDR1 gene. P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is responsible for the ATP-dependent efflux of a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.
This compound has been shown to bind to P-gp with medium affinity, competitively inhibiting the binding of various anticancer drugs. This inhibition restores the intracellular accumulation of these drugs to cytotoxic levels in MDR cancer cells. In addition to P-gp, this compound has also been reported to modulate the activity of Multidrug Resistance-associated Protein (MRP).
Below is a diagram illustrating the proposed mechanism of action of this compound in a multidrug-resistant cancer cell.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Pharmacological and Preclinical Data
Preclinical studies have demonstrated the efficacy of this compound in reversing MDR in various cancer cell lines.
Table 2: Preclinical Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Incubation Time (h) | Fold Reversal of Resistance | Reference |
| S1/tMDR | Vincristine (VCR) | 5 | 4 | 123 | |
| S1/tMDR | Vincristine (VCR) | 5 | 24 (post-incubation) | 4739 | |
| S1/tMDR | Doxorubicin (B1662922) (DOX) | 5 | 4 | 1.9 | |
| S1/tMDR | Doxorubicin (DOX) | 5 | 24 (post-incubation) | 2.9 | |
| KB-A1 | Vincristine (VCR) | 5 | 4 | 41 | |
| KB-A1 | Vincristine (VCR) | 5 | 24 (post-incubation) | 21819 | |
| KB-A1 | Doxorubicin (DOX) | 5 | 4 | 89 | |
| KB-A1 | Doxorubicin (DOX) | 5 | 24 (post-incubation) | 160 |
A Phase I clinical trial of this compound administered with doxorubicin in patients with advanced solid tumors established a maximum tolerated dose (MTD) and provided pharmacokinetic data.
Table 3: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Maximum Tolerated Dose (MTD) | 96 mg/m² | Administered with doxorubicin | |
| Mean Apparent Elimination Half-life | 46 ± 23 h | - | |
| Maximum Plasma Concentration | Up to 3.7 µM | With the established administration schedule | |
| Urinary Elimination (unchanged) | Negligible | - |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Workflow Diagram:
Caption: Workflow for a Rhodamine 123 efflux assay.
Methodology:
-
Cell Culture: Culture P-gp-overexpressing (MDR) and parental (sensitive) cells in appropriate media. Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well at a final concentration of approximately 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Efflux: Remove the loading solution and wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the efflux.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control. Determine the IC50 value of this compound for P-gp inhibition by plotting the percentage of inhibition against the log of the this compound concentration.
Doxorubicin Sensitization Assay
This assay determines the ability of this compound to sensitize MDR cancer cells to the cytotoxic effects of doxorubicin.
Methodology:
-
Cell Seeding: Seed MDR cells in 96-well plates at an appropriate density and allow them to attach.
-
Drug Treatment: Treat the cells with a serial dilution of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for a period of 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: Determine the IC50 values for doxorubicin with and without this compound. The fold reversal (FR) is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method has been developed for the quantification of this compound in biological matrices.
Table 4: HPLC Method for this compound Quantification in Plasma/Serum
| Parameter | Description | Reference |
| Extraction | Solid-phase extraction using benzene (B151609) sulphonyl cation-exchange cartridges | |
| Column | Reversed-phase C18 | |
| Detection | UV | |
| Quantification Limit | 1 ng/mL (pharmacokinetic assay) | |
| Linearity Range | 1-500 ng/mL (pharmacokinetic assay) |
Conclusion
This compound is a well-characterized multidrug resistance modulator with a clear mechanism of action involving the competitive inhibition of P-glycoprotein. Preclinical and early clinical data have demonstrated its potential to reverse resistance to conventional chemotherapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and similar compounds in overcoming multidrug resistance in cancer. Further research is warranted to fully elucidate its clinical utility and to explore its potential in combination with a broader range of anticancer drugs.
References
S 9788: A Technical Overview of a Multidrug Resistance Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents to sub-therapeutic levels. S 9788, a triazinoaminopiperidine derivative, emerged as a potent MDR modulator designed to reverse this resistance. This technical guide provides an in-depth analysis of the function, mechanism of action, and preclinical and clinical evaluation of this compound.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound primarily functions by directly interacting with and inhibiting the P-glycoprotein (P-gp/MDR1) efflux pump.[1] This interaction is competitive, as demonstrated by the ability of this compound to inhibit the photoaffinity labeling of P-gp by the daunomycin analogue, iodomycin. By binding to P-gp, this compound allosterically or competitively hinders the transporter's ability to bind to and efflux chemotherapeutic drugs. The consequence of this inhibition is a significant increase in the intracellular accumulation and retention of cytotoxic agents in MDR cancer cells, thereby restoring their sensitivity to treatment.[2]
Evidence also suggests that this compound may modulate the activity of other ABC transporters, such as the Multidrug Resistance-Associated Protein (MRP), indicating a broader spectrum of activity in overcoming MDR.[3] A key aspect of this compound's efficacy is its ability to restore not just the overall intracellular drug concentration, but also the subcellular distribution of these drugs, particularly to their nuclear targets of action.[2]
Below is a diagram illustrating the proposed mechanism of P-glycoprotein-mediated drug efflux and its inhibition by this compound.
References
S-9788: An In-depth Technical Guide on a Multidrug Resistance Modulator
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
S-9788 is a synthetic triazinoaminopiperidine derivative that has been investigated for its potent activity in reversing multidrug resistance (MDR) in cancer cells. This document provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of S-9788. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols, where available, are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this compound's function and evaluation.
Introduction and Discovery
S-9788, a triazinoaminopiperidine derivative, emerged from research focused on identifying novel agents capable of overcoming multidrug resistance, a significant challenge in cancer chemotherapy. While the specific developmental history and lead optimization process are not extensively detailed in publicly available literature, its chemical structure suggests a rational design approach targeting key cellular components involved in drug efflux.
Chemical Structure and Properties:
The chemical identity of S-9788 is provided by its IUPAC name: 6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-N2,N4-di(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine. Its molecular formula is C28H33F2N7.
Mechanism of Action: Reversal of Multidrug Resistance
The primary mechanism of action of S-9788 is the modulation of multidrug resistance mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[1] P-gp is a transmembrane efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.
S-9788 has been shown to directly interact with P-gp, inhibiting its drug efflux function.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, restoring their cytotoxic effects. In addition to P-gp, some studies suggest that S-9788 may also modulate the activity of another ABC transporter, the Multidrug Resistance-associated Protein (MRP).
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Caption: Mechanism of S-9788 in reversing P-gp mediated multidrug resistance.
Preclinical In Vitro Studies
A number of in vitro studies have demonstrated the efficacy of S-9788 in reversing MDR in various cancer cell lines. These studies typically involve evaluating the cytotoxicity of a chemotherapeutic agent in the presence and absence of S-9788 in both drug-sensitive and drug-resistant cell lines.
Table 1: Summary of In Vitro Efficacy of S-9788
| Cell Line | Resistance to | Chemotherapeutic Agent | S-9788 Concentration | Fold Reversal of Resistance | Reference |
| CEM/VLB100 | Vinblastine | Vinblastine | Not specified | Partial reversal | [1] |
| GLC4/ADR | Doxorubicin (B1662922) | Doxorubicin | Not specified | No modulation | [1] |
| CEM/VM-1 | Teniposide | Teniposide | Not specified | No modulation | [1] |
Key Experimental Protocols
Cytotoxicity Assays (General Protocol):
A common method to assess the reversal of MDR is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Drug-sensitive and drug-resistant cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin, vinblastine) alone or in combination with a non-toxic concentration of S-9788.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated for the chemotherapeutic agent alone and in combination with S-9788. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of S-9788 in the resistant cell line.
The following diagram illustrates a typical experimental workflow for evaluating an MDR modulator:
Caption: General experimental workflow for in vitro evaluation of an MDR modulator.
Clinical Development
S-9788 has been evaluated in early-phase clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in combination with chemotherapy.
Phase I Clinical Trial
A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics of S-9788 administered alone and in combination with doxorubicin in patients with advanced solid tumors.
Table 2: Summary of Phase I Clinical Trial of S-9788 with Doxorubicin
| Parameter | Value | Reference |
| Number of Patients | 26 | |
| S-9788 Dose Escalation | 8 to 96 mg/m² | |
| Doxorubicin Dose | 50 mg/m² | |
| Maximum Tolerated Dose (MTD) of S-9788 | 96 mg/m² | |
| Dose-Limiting Toxicities (DLTs) | Bradycardia, faintness, dizziness | |
| Pharmacokinetic Interaction | No significant interaction between S-9788 and doxorubicin | |
| Efficacy | 1 partial response in a patient with urothelial carcinoma |
Experimental Protocol (Phase I Study):
-
Patient Population: Patients with advanced solid tumors for whom doxorubicin was a potential treatment option.
-
Study Design: Dose-escalation study using a modified Fibonacci scheme.
-
Treatment Schedule:
-
Day 1: S-9788 administered as a 30-minute intravenous infusion.
-
Day 8: S-9788 (at the same dose as Day 1) administered as a 30-minute intravenous infusion, followed by a 50 mg/m² bolus of doxorubicin.
-
Day 29: Repeat of the Day 8 treatment schedule.
-
-
Assessments:
-
Safety: Monitoring of adverse events, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetics: Plasma samples were collected at various time points to determine the concentrations of S-9788 and doxorubicin.
-
Efficacy: Tumor response was assessed using standard imaging criteria.
-
Phase IB Clinical Trial
A Phase IB study further investigated the combination of S-9788 and doxorubicin in patients with advanced colorectal and renal cell cancer.
Table 3: Summary of Phase IB Clinical Trial of S-9788 with Doxorubicin
| Parameter | Value | Reference |
| Number of Patients | 38 | |
| S-9788 Dosing | 56 mg/m² loading dose, followed by a 2-hour infusion of 24 to 120 mg/m² | |
| Doxorubicin Dose | 50 mg/m² | |
| Key Toxicities | Grade 3-4 granulocytopenia, dose-dependent and reversible increase in corrected QT intervals | |
| Efficacy | 1 partial response in a patient who had progressed on doxorubicin alone |
Experimental Protocol (Phase IB Study):
-
Patient Population: Patients with advanced colorectal or renal cell cancer.
-
Study Design: Patients were treated with doxorubicin alone, and upon progression, received the combination of doxorubicin and S-9788. Another cohort received the combination upfront.
-
Treatment Schedule:
-
S-9788 administered as a 56 mg/m² intravenous loading dose over 30 minutes.
-
Followed by a 50 mg/m² bolus infusion of doxorubicin.
-
Followed by a 2-hour infusion of S-9788 at escalating doses (24 to 120 mg/m²).
-
-
Assessments:
-
Safety: Monitoring for hematological and cardiac toxicities, including 24- or 48-hour Holter monitoring.
-
Pharmacokinetics: Plasma concentrations of S-9788 were measured.
-
Efficacy: Tumor response was evaluated.
-
The logical relationship between the preclinical and clinical development stages is illustrated below:
Caption: The development pathway of S-9788 from discovery to clinical evaluation.
Summary and Future Directions
S-9788 is a potent modulator of multidrug resistance that has demonstrated promising preclinical activity and has undergone early clinical evaluation. Its mechanism of action through the inhibition of P-glycoprotein addresses a critical challenge in oncology. The clinical studies established a maximum tolerated dose and characterized the safety profile of S-9788 in combination with doxorubicin. While the observed clinical activity was modest, with one partial response in each of the early trials, the studies confirmed that clinically relevant plasma concentrations of S-9788 could be achieved.
The development of S-9788 was ultimately halted, a decision that may have been influenced by the observed cardiac toxicities (QT interval prolongation) and the modest efficacy signals in the patient populations studied. However, the research on S-9788 has contributed valuable insights into the development of MDR modulators and the challenges associated with translating preclinical findings into clinical success. Future research in this area may focus on developing second-generation modulators with improved safety profiles and greater efficacy, potentially guided by the lessons learned from the development of S-9788.
References
S 9788 (CAS 140945-01-3): A Technical Guide to a Multidrug Resistance Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 9788, a triazinoaminopiperidine derivative with the CAS number 140945-01-3, has been investigated as a potent modulator of multidrug resistance (MDR) in cancer. This technical guide provides an in-depth overview of this compound, consolidating key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound has been shown to reverse MDR by inhibiting P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. While showing promise in preclinical studies, its clinical development was hampered by dose-limiting cardiotoxicity. This document aims to serve as a comprehensive resource for researchers in the fields of oncology and drug development.
Chemical and Physical Properties
This compound is a synthetic molecule with the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 140945-01-3 | [1][2] |
| Molecular Formula | C28H33F2N7 | [1][2] |
| Molecular Weight | 505.61 g/mol | [1] |
| IUPAC Name | 6-[4-[[2,2-bis(4-fluorophenyl)ethyl]amino]-1-piperidinyl]-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine | |
| Synonyms | S-9788, S9788 | |
| Description | A triazine aminopiperidine derivative. |
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action of this compound is the inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This process is a major contributor to the phenomenon of multidrug resistance (MDR).
This compound acts as a non-competitive inhibitor of P-gp. By binding to the transporter, it is thought to allosterically modulate its function, preventing the efflux of chemotherapeutic agents. This leads to an increased intracellular accumulation of these drugs in resistant cancer cells, restoring their cytotoxic effects. Evidence also suggests that this compound may modulate the activity of another ABC transporter, the Multidrug Resistance-Associated Protein (MRP).
Below is a diagram illustrating the P-glycoprotein-mediated drug efflux and its inhibition by this compound.
In Vitro Efficacy
The efficacy of this compound in reversing MDR has been demonstrated in various cancer cell lines. The tables below summarize key quantitative findings from these studies.
Table 1: Reversal of Doxorubicin (B1662922) Resistance in Rat Glioblastoma Cells
| Modulator | Concentration for Complete Drug Accumulation Restoration | Residual Resistance Factor |
| This compound | 10 µmol/L | 4 |
| Cyclosporine A | 3 µmol/L | 4 |
| Verapamil | 6 µmol/L | 5-20 |
| Nicardipine | 6 µmol/L | 5-20 |
| Amiodarone | 20 µmol/L | 1 (Complete reversal) |
| Data from Huet et al., 1993. |
Table 2: Restoration of Daunorubicin Cytotoxicity in P-gp-expressing MCF7 Human Breast Adenocarcinoma Cells
| Modulator | Concentration | Restoration of Cytotoxicity |
| This compound | 2 µmol/L | > 90% |
| Cyclosporin A | 5 µmol/L | > 90% |
| Verapamil | 2 µmol/L | Less active |
| Verapamil | 5 µmol/L | Less active |
| Data from Merlin et al., 1995. |
Table 3: Dose-Modification Factors in Various Cell Lines
The dose-modification factor (DMF) is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the MDR modulator. A higher DMF indicates greater reversal of resistance.
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Dose-Modification Factor |
| CEM/VLB100 (human leukemia) | Vinblastine | Non-cytotoxic concentration | High (Partial reversal) |
| 4 drug-selected resistant sublines | Vinblastine, Adriamycin, or Vincristine | Non-cytotoxic concentration | Significant |
| 4 "intrinsically" resistant cell lines | Vinblastine, Adriamycin, or Vincristine | Non-cytotoxic concentration | Significant |
| GLC4/ADR and CEM/VM-1 (P-gp negative) | Not specified | Non-cytotoxic concentration | No modulation |
| Qualitative summary from van der Graaf et al., 1993. |
Clinical Trials
Phase I clinical trials were conducted to evaluate the safety and pharmacokinetics of this compound in combination with doxorubicin in patients with advanced solid tumors.
Table 4: Summary of Phase I Clinical Trial Data
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 96 mg/m² | |
| Dose-Limiting Toxicity | Bradycardia, faintness, dizziness, cardiac arrhythmia (AV-block, QT prolongation, ventricular arrhythmia, torsade de pointes) | |
| Pharmacokinetics | Mean apparent elimination half-life of 46 ± 23 h. Plasma levels up to 3.7 µM were achievable. | |
| Clinical Outcome | Further development was precluded due to cardiac toxicity. |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a drug and the reversal of resistance.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound. Include untreated and this compound-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The dose-modification factor can be calculated as IC50 (chemotherapy alone) / IC50 (chemotherapy + this compound).
Drug Accumulation and Efflux Assay (Using a Fluorescent Substrate)
This assay quantifies the intracellular accumulation and retention of a fluorescent P-gp substrate (e.g., doxorubicin, which is naturally fluorescent, or rhodamine 123) to assess the inhibitory effect of this compound on P-gp function.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Incubation with Modulator: Pre-incubate the cells with or without this compound for a specified time (e.g., 30-60 minutes).
-
Loading with Fluorescent Substrate: Add the fluorescent substrate (e.g., doxorubicin or rhodamine 123) to the cell suspension and incubate to allow for uptake.
-
Accumulation Measurement: After the loading period, wash the cells with ice-cold buffer to stop uptake and efflux. Analyze the intracellular fluorescence using a flow cytometer.
-
Efflux Measurement: For efflux, after loading, resuspend the cells in a substrate-free medium with or without this compound and incubate for various time points.
-
Fluorescence Measurement: At each time point, measure the remaining intracellular fluorescence by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to untreated cells to determine the effect on drug accumulation and retention.
The workflow for a typical MDR reversal experiment is depicted below.
References
An In-depth Technical Guide to S 9788: A Triazinoaminopiperidine Derivative for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triazinoaminopiperidine derivative S 9788, a potent agent investigated for its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Core Compound Information
| Property | Value | Source |
| IUPAC Name | 6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | [1] |
| Molecular Formula | C28H33F2N7 | [1] |
| Molecular Weight | 505.6 g/mol | [1] |
| CAS Number | 140945-01-3 | [1] |
| Synonyms | S-9788, S9788 | [1] |
| MeSH Pharmacological Classification | Antineoplastic Agents |
Mechanism of Action
This compound functions as a potent P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a primary mechanism of multidrug resistance. By inhibiting P-gp, this compound increases the intracellular concentration and retention of chemotherapeutic agents, such as Adriamycin (doxorubicin), in resistant cells, thereby restoring their sensitivity to these drugs.
Signaling Pathway of P-gp Mediated Drug Efflux and its Inhibition by this compound
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Preclinical Research Data
This compound has demonstrated significant activity in overcoming MDR in various cancer cell lines.
In Vitro Efficacy of this compound in Reversing Adriamycin Resistance
| Cell Line | Resistance Phenotype | This compound Activity Compared to Verapamil (VRP) | Reference |
| P388/ADR (rodent) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |
| DC-3F/AD (rodent) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |
| KB-A1 (human) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |
| K562/R (human) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |
| COLO 320DM (human) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent |
Effects of this compound on Adriamycin Accumulation and Retention
| Parameter | Condition | Result | Reference |
| ADR Accumulation | 5 µM this compound vs. 50 µM VRP in KB-A1 cells | Same level of ADR uptake | |
| ADR Retention | 10 µM this compound in KB-A1 cells | Twice the retention compared to VRP-treated cells | |
| ADR Retention | 5 µM this compound in KB-A1 cells (post-wash) | Greater ADR retention than with 50 µM VRP | |
| P-gp Photolabeling | 100 µM this compound on P388/ADR plasma membranes | Complete inhibition of [3H]azidopine photolabeling of P-gp | |
| Cell Cycle Block | 5 µM this compound with ADR in P388/ADR cells | 700-fold increase in the efficacy of ADR to block cells in the G2+M phase |
Clinical Research Data
A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.
Phase I Clinical Trial Summary
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 96 mg/m² | |
| Dose-Limiting Side Effects | Bradycardia, sometimes with faintness or dizziness | |
| Doxorubicin (B1662922) Toxicity | No enhancement observed | |
| Clinical Response | One partial response in a patient with refractory urothelial carcinoma |
Pharmacokinetic Parameters of this compound
| Parameter | Value | Note | Reference |
| Administration | 30-min intravenous infusion | ||
| Plasma Levels | Up to 3.7 µM | Achieved with the administration schedule | |
| Apparent Elimination Half-Life | 46 ± 23 h | ||
| Urinary Elimination | Negligible | For the unchanged drug | |
| Pharmacokinetics | Linear up to 96 mg/m² | Not modified by doxorubicin administration | |
| Doxorubicin Pharmacokinetics | Not influenced by this compound coadministration |
Experimental Protocols
Adriamycin Accumulation and Retention Assay
This protocol describes the methodology used to assess the effect of this compound on the intracellular accumulation and retention of Adriamycin (ADR) in multidrug-resistant cell lines.
Caption: Workflow for Adriamycin accumulation and retention assay.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of both the resistant (e.g., P388/ADR) and sensitive (e.g., P388) cell lines.
-
Compound Incubation: Pre-incubate the resistant cells with varying concentrations of this compound or the control compound, Verapamil.
-
Adriamycin Addition: Add Adriamycin to all cell suspensions (resistant with and without modulator, and sensitive).
-
Accumulation Phase: Incubate the cells for a defined period to allow for ADR accumulation.
-
Washing: After incubation, wash the cells with ice-cold buffer to remove extracellular ADR.
-
Accumulation Measurement: Lyse the cells and measure the intracellular ADR concentration, typically using spectrofluorometry.
-
Retention Phase: For retention studies, after the initial incubation and washing, resuspend the cells in a drug-free medium and incubate for an additional period.
-
Retention Measurement: After the second incubation, wash the cells again and measure the remaining intracellular ADR.
[3H]Azidopine Photolabeling of P-glycoprotein
This assay is used to determine the direct interaction of this compound with P-glycoprotein.
Methodology:
-
Membrane Preparation: Isolate plasma membranes from P-gp overexpressing cells (e.g., P388/ADR).
-
Incubation: Incubate the membrane preparations with [3H]azidopine, a photo-reactive analog of dihydropyridine (B1217469) that binds to P-gp, in the presence or absence of this compound.
-
Photolabeling: Expose the samples to UV light to covalently link the [3H]azidopine to P-gp.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Detect the radiolabeled P-gp band by autoradiography. The inhibition of photolabeling by this compound indicates its binding to P-gp.
Cell Cycle Analysis
This protocol is used to evaluate the effect of this compound on the cell cycle progression of cancer cells when treated with a chemotherapeutic agent.
Methodology:
-
Cell Treatment: Treat the cancer cells (e.g., P388/ADR) with Adriamycin in the presence or absence of this compound.
-
Cell Fixation: After treatment, harvest the cells and fix them in ethanol.
-
Staining: Stain the fixed cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). An increase in the G2/M population indicates a cell cycle block at this phase.
References
S 9788: A Technical Overview of its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 9788 is a synthetic, triazinoaminopiperidine derivative investigated for its potent activity as a multidrug resistance (MDR) modulator. This document provides a comprehensive technical overview of the biological activity, molecular targets, and mechanism of action of this compound. It consolidates available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key pathways and workflows. This compound has been shown to effectively reverse MDR in various cancer cell lines by inhibiting the function of key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). Despite promising in vitro activity, its clinical development was halted due to dose-limiting cardiotoxicity. This guide serves as a detailed resource for researchers in oncology, pharmacology, and drug development interested in the biology of MDR and the evolution of MDR modulators.
Introduction
Multidrug resistance remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ABC transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP), which function as ATP-dependent efflux pumps. These transporters actively extrude a wide range of structurally and functionally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.
This compound was developed as a third-generation MDR modulator to counteract this resistance mechanism. Unlike first-generation agents (e.g., verapamil (B1683045), cyclosporin (B1163) A), which were often repurposed drugs with their own pharmacological activities and toxicities, and second-generation agents with improved specificity but still facing pharmacokinetic challenges, this compound was designed for potent and specific MDR reversal.
Biological Activity and Molecular Targets
The primary biological activity of this compound is the reversal of multidrug resistance in cancer cells. This is achieved through direct interaction with and inhibition of ABC transporters.
Primary Molecular Targets
-
P-glycoprotein (P-gp/ABCB1): The most extensively studied target of this compound is P-glycoprotein. This compound has been demonstrated to have a medium affinity for P-gp and competitively inhibits its function. This inhibition restores the intracellular accumulation of P-gp substrate chemotherapeutics.
-
Multidrug Resistance-Associated Protein (MRP/ABCC1): Studies have also shown that this compound can modulate MDR mediated by MRP, indicating a broader spectrum of activity against ABC transporters compared to some other modulators.[1]
Mechanism of Action
This compound functions by directly inhibiting the efflux activity of P-gp and MRP. By binding to these transporters, this compound prevents the extrusion of chemotherapeutic drugs. This leads to:
-
Increased Intracellular Drug Accumulation: By blocking the efflux pumps, this compound allows cytotoxic drugs to accumulate within the cancer cells to therapeutic concentrations.
-
Restoration of Subcellular Drug Distribution: this compound has been shown to restore the nuclear localization of drugs like daunorubicin (B1662515), which is crucial for their mechanism of action (e.g., DNA intercalation).[2]
The proposed mechanism of action for this compound in a multidrug-resistant cancer cell is depicted in the following signaling pathway diagram.
Caption: this compound inhibits P-gp/MRP, leading to increased intracellular chemotherapy concentration and cell death.
Quantitative Data
While specific IC50 and Ki values for this compound are not consistently reported in the available literature, its activity has been quantified in comparative and functional assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Chemotherapeutic Agent | Key Findings | Reference |
| Cytotoxicity Assay | CCRF-CEM (Vinblastine-resistant) | Vinblastine (B1199706) | At 5 µM, this compound strongly potentiated vinblastine cytotoxicity. It was found to be approximately 1000-fold more active than verapamil at equimolar concentrations. | [3] |
| Daunorubicin Accumulation | MCF7DXR (P-gp expressing) | Daunorubicin | At 2 µM, this compound was more potent than verapamil and cyclosporin A (at 2 and 5 µM) in restoring cellular accumulation and nuclear distribution of daunorubicin. | [2] |
| Resistance Modulation | CEM/VLB100 (Vinblastine-resistant) | Vinblastine, Adriamycin, Vincristine | This compound demonstrated the highest dose-modification factors in this highly resistant cell line, though reversal was partial. | [4] |
Table 2: Pharmacokinetic and Clinical Parameters
| Parameter | Value | Context | Reference |
| Plasma Protein Binding | ~98% | Highly bound, primarily to lipoproteins (HDL, LDL, VLDL). | |
| Maximum Tolerated Dose (MTD) | 96 mg/m² | Determined in a Phase I clinical trial when administered as a 30-minute intravenous infusion. | |
| Dose-Limiting Toxicity | Bradycardia, Arrhythmias | Observed in Phase I clinical trials, leading to the cessation of clinical development. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other MDR modulators.
Clonogenic Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the effectiveness of a cytotoxic agent or a resistance modulator.
Protocol:
-
Cell Seeding:
-
Harvest a single-cell suspension of the desired cancer cell line (e.g., drug-sensitive parental line and its drug-resistant counterpart).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed a known number of cells (typically 200-1000 cells/well) into 6-well plates. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound.
-
Remove the culture medium from the wells and add the treatment-containing medium.
-
Incubate the plates for the desired exposure time (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Return the plates to the incubator and allow colonies to form over 7-14 days.
-
-
Staining and Counting:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and gently wash with PBS.
-
Fix the colonies with a solution such as methanol (B129727) or a 1:3 mixture of acetic acid and methanol for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution in methanol for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%.
-
Plot the SF against the drug concentration to generate a dose-response curve.
-
The Dose-Modification Factor (DMF) can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.
-
Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp by quantifying the efflux of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp by this compound will result in increased intracellular accumulation of rhodamine 123.
Protocol:
-
Cell Preparation:
-
Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a control, low-P-gp-expressing cell line to 70-80% confluency.
-
Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer or medium.
-
-
Inhibitor Pre-incubation:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add this compound at various concentrations to the respective tubes. Include a positive control inhibitor (e.g., verapamil) and a vehicle control.
-
Pre-incubate the cells with the inhibitors for 15-30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add rhodamine 123 to a final concentration of 1-5 µM to each tube.
-
Incubate for 30-60 minutes at 37°C, protected from light, to allow for cellular uptake.
-
-
Efflux Phase:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and remove the supernatant.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in fresh, pre-warmed medium (containing the respective inhibitors) and incubate at 37°C for 30-60 minutes to allow for efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the tubes on ice to stop the process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
An increase in MFI in the presence of this compound compared to the vehicle control indicates inhibition of rhodamine 123 efflux.
-
Plot the MFI against the concentration of this compound to determine the concentration-dependent inhibition of P-gp activity.
-
Photoaffinity Labeling of P-glycoprotein
This technique is used to identify and characterize the binding of a ligand to its target protein through the formation of a covalent bond upon photoactivation. Competitive inhibition of photolabeling with a known P-gp photoprobe by this compound can demonstrate direct interaction and estimate binding affinity.
Protocol:
-
Membrane Preparation:
-
Isolate plasma membrane vesicles from cells overexpressing P-gp (e.g., CHO or Sf9 cells) through differential centrifugation and sucrose (B13894) gradient ultracentrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding and Competition:
-
In a reaction tube, combine the P-gp-containing membrane vesicles with a photoaffinity probe for P-gp (e.g., [¹²⁵I]iodoarylazidoprazosin or a fluorescent analog).
-
For competition experiments, add increasing concentrations of this compound. Include a negative control (no competitor) and a positive control (a known P-gp substrate like vinblastine).
-
Incubate the mixture for a defined period on ice or at room temperature in the dark to allow for binding equilibrium to be reached.
-
-
Photocrosslinking:
-
Place the samples on ice and irradiate them with a high-intensity UV lamp at a specific wavelength (e.g., 365 nm) for a set duration to activate the photoreactive group on the probe, leading to covalent crosslinking with P-gp.
-
-
SDS-PAGE and Autoradiography/Fluorescence Imaging:
-
Quench the reaction and solubilize the membrane proteins in SDS-PAGE sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
If a radiolabeled probe was used, dry the gel and expose it to X-ray film for autoradiography. If a fluorescent probe was used, visualize the gel using an appropriate fluorescence imager.
-
The P-gp band should be visible at ~170 kDa.
-
-
Data Analysis:
-
Quantify the intensity of the labeled P-gp band in each lane using densitometry.
-
A decrease in the intensity of the labeled P-gp band in the presence of this compound indicates that it competes with the photoaffinity probe for binding to P-gp.
-
Plot the percentage of inhibition of photolabeling against the concentration of this compound to determine a competition curve and estimate the relative binding affinity.
-
The following diagram illustrates a general workflow for evaluating a potential MDR modulator like this compound.
Caption: A typical workflow for characterizing a novel multidrug resistance modulator like this compound.
Conclusion
This compound is a potent, third-generation multidrug resistance modulator that effectively reverses P-glycoprotein and MRP-mediated drug efflux in vitro. Its mechanism of action involves the direct inhibition of these ABC transporters, leading to increased intracellular accumulation and restored efficacy of chemotherapeutic agents in resistant cancer cells. While this compound demonstrated significant promise in preclinical studies, its clinical development was ultimately unsuccessful due to the emergence of dose-limiting cardiotoxicity. Nevertheless, the study of this compound has provided valuable insights into the design and evaluation of MDR modulators and underscores the critical importance of a favorable therapeutic index for the clinical translation of this class of compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers continuing to explore strategies to overcome multidrug resistance in cancer.
References
- 1. S9788 modulation of P-glycoprotein- and Multidrug-related protein-mediated multidrug resistance by Servier 9788 in doxorubicin-resistant MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of S9788, a new modulator of multidrug resistance, on the cellular accumulation and subcellular distribution of daunorubicin in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Quantitative cytological study of the activity of a new resistance modulator, this compound, on human leukemic cells using multiparametric image analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
S 9788: A Technical Overview for Cancer Research Professionals
An In-depth Guide to the P-glycoprotein Modulator in Oncology
S 9788 is a synthetic, triazinoaminopiperidine derivative investigated for its potential role in overcoming multidrug resistance (MDR) in cancer therapy. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and clinical findings for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Reversal of Multidrug Resistance
This compound functions as a multidrug-resistance modulator. Its primary mechanism involves the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[1][2] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells, actively removing a wide range of chemotherapeutic agents from the cell's interior and thus reducing their efficacy.[1][2]
By specifically inhibiting the P-gp-dependent drug efflux, this compound increases the intracellular concentration and retention of chemotherapeutic agents in resistant cancer cells.[3] This restoration of drug accumulation leads to enhanced cytotoxicity of co-administered anticancer drugs. Preclinical studies have shown that this compound's activity is particularly relevant in tumors expressing P-glycoprotein.
Signaling Pathway and Drug Efflux Mechanism
The following diagram illustrates the P-glycoprotein-mediated drug efflux and the inhibitory action of this compound.
Preclinical Data: In Vitro Efficacy
This compound has demonstrated significant activity in reversing MDR across a variety of P-glycoprotein-expressing human tumor cell lines. Its potency has been shown to be comparable or superior to other modulators like verapamil (B1683045) and cyclosporin (B1163) A.
Quantitative Analysis of Chemosensitization
The following tables summarize the quantitative data from in vitro studies, highlighting the ability of this compound to enhance the efficacy of doxorubicin (B1662922).
| Cell Line | This compound Concentration (µM) | Fold Increase in Doxorubicin Efficacy (vs. Doxorubicin alone) | Reference |
| P388/ADR (Rodent Leukemia) | 5 | 700-fold increase in cells blocked in G2+M phase | |
| KB-A1 (Human Epidermoid Carcinoma) | 5 | Potency greater than 50 µM Verapamil in increasing ADR uptake | |
| MCF7DXR (Human Breast Adenocarcinoma) | 2 | >90% restoration of daunorubicin (B1662515) cytotoxicity |
Table 1: In Vitro Efficacy of this compound in Combination with Anthracyclines
| Parameter | This compound | Verapamil | Cyclosporin A | Reference |
| Concentration for >90% Daunorubicin Cytotoxicity Restoration in MCF7DXR cells | 2 µM | Less active at 2 and 5 µM | 5 µM | |
| Daunorubicin Accumulation Restoration in MCF7DXR cells | More potent at 2 and 5 µM | Less potent | Less potent |
Table 2: Comparative Potency of this compound with other MDR Modulators
Experimental Protocols
In Vitro Chemosensitization Assay (MTT Assay)
This protocol outlines a typical MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay to determine the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Cell Plating: Seed multidrug-resistant cancer cells (e.g., MCF7/ADR) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound.
-
Treatment: Remove the culture medium from the wells and add the drug solutions. Include control wells with untreated cells and cells treated with this compound alone.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for the chemotherapeutic agent with and without this compound.
Experimental Workflow Diagram
Clinical Research: Phase I Study
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors, both alone and in combination with doxorubicin.
Pharmacokinetic and Clinical Data
The study established the Maximum Tolerated Dose (MTD) and characterized the pharmacokinetic profile of this compound.
| Parameter | Value | Reference |
| Clinical Outcome | ||
| Maximum Tolerated Dose (MTD) | 96 mg/m² | |
| Dose-Limiting Side Effects | Bradycardia, faintness, dizziness | |
| Partial Response | Observed in one patient with refractory urothelial carcinoma at 96 mg/m² | |
| Pharmacokinetics | ||
| Administration Route | 30-minute intravenous infusion | |
| Mean Elimination Half-life | 46 ± 23 hours | |
| Maximum Plasma Level (at MTD) | Up to 3.7 µM | |
| Drug Interaction | No pharmacokinetic interaction observed with doxorubicin | |
| Plasma Protein Binding | ||
| Plasma and Blood Binding | 98% | |
| Primary Binding Proteins | Lipoproteins (>55%), Albumin, alpha 1-acid glycoprotein |
Table 3: Summary of Phase I Clinical Trial Data for this compound
Conclusion and Future Directions
This compound has been identified as a potent modulator of P-glycoprotein-mediated multidrug resistance. Preclinical studies have consistently demonstrated its ability to restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The early clinical data from a Phase I trial established a manageable safety profile and provided key pharmacokinetic parameters. While the development of this compound appears to have not progressed to later-stage clinical trials, the data generated provides a valuable foundation for the continued exploration of P-glycoprotein inhibitors as a strategy to overcome one of the major obstacles in cancer chemotherapy. Further research into second-generation modulators with improved therapeutic indices remains a critical area of investigation in oncology.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic study of S9788, a new multidrug-resistance reversal agent given alone and in combination with doxorubicin to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of S 9788
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for S 9788, a triazinoaminopiperidine derivative investigated for its role as a multidrug resistance (MDR) modulator. The following sections detail its chemical and physical properties, toxicological data, and recommended experimental protocols.
Chemical and Physical Properties
This compound is a synthetic compound with the following identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | 6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | PubChem[1] |
| Molecular Formula | C28H33F2N7 | PubChem[1] |
| Molecular Weight | 505.6 g/mol | PubChem[1] |
| CAS Number | 140945-01-3 | PubChem[1] |
| ChEMBL ID | CHEMBL85156 | PubChem[1] |
| Appearance | Solid (presumed) | General Chemical Knowledge |
| Solubility | Not specified, likely soluble in organic solvents | General Chemical Knowledge |
Toxicological Information
Clinical data from a Phase I trial in patients with advanced solid tumors provides the following toxicological insights.
| Parameter | Finding | Source |
| Dose-Limiting Toxicities | Bradycardia, faintness, dizziness | Clinical Trial Data |
| Maximum Tolerated Dose (MTD) | 96 mg/m² (intravenous infusion) | Clinical Trial Data |
| Administration Route | Intravenous infusion | Clinical Trial Data |
| Pharmacological Class | Antineoplastic Agent, Multidrug-Resistance Modulator | PubChem, MedChemExpress |
Safety and Handling Precautions
As a potent investigational antineoplastic agent, this compound should be handled with extreme care in a laboratory setting. The following are general safety and handling guidelines. A substance-specific Safety Data Sheet (SDS) should be consulted if available.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemical-resistant gloves. |
| Handling | Avoid inhalation of dust or aerosols. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
| Spill Management | In case of a spill, wear appropriate PPE. Carefully sweep up solid material to avoid generating dust. Place in a sealed container for disposal. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |
| First Aid: Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid: Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Mechanism of Action: Reversal of Multidrug Resistance
This compound functions as a multidrug resistance (MDR) modulator by inhibiting the action of P-glycoprotein (P-gp), a key efflux pump in cancer cells. P-gp actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound increases the accumulation of these drugs within the cancer cells, thereby restoring their cytotoxic effects.
Caption: Mechanism of this compound in reversing multidrug resistance.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound.
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in water)
-
6-well plates or petri dishes
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with medium containing FBS and create a single-cell suspension.
-
Count the cells and seed an appropriate number (e.g., 100-1000 cells) into 6-well plates.
-
Allow cells to attach for several hours in a CO2 incubator at 37°C.
-
-
Treatment:
-
Treat the attached cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both.
-
Include an untreated control group.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Gently wash the plates with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes at room temperature.
-
Remove the fixative and stain with crystal violet solution for 30-60 minutes.
-
Wash off the excess stain with water and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.
-
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell culture medium
-
FBS
-
PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension as described for the clonogenic assay.
-
Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or their combination.
-
Include untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add a specific volume of MTT solution to each well (e.g., 10-20 µL).
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
-
Note on Doxorubicin and MTT Assay: Doxorubicin can interfere with the colorimetric readings of the MTT assay. It is recommended to replace the drug-containing medium with fresh medium or PBS before adding the MTT reagent to minimize this interference.
Caption: Workflow for Clonogenic and MTT assays.
References
Methodological & Application
Application Notes and Protocols for S 9788: A Potent Modulator of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 9788 is a triazinoaminopiperidine derivative identified as a potent modulator of multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] As an antineoplastic agent, its primary mechanism of action is the inhibition of efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene. Overexpression of P-gp is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents, leading to treatment failure. This compound has been shown to reverse this resistance by blocking the efflux of cytotoxic drugs, thereby restoring their intracellular concentration and efficacy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study and overcome multidrug resistance.
Mechanism of Action
This compound functions as a chemosensitizer by inhibiting the activity of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and to some extent, Multidrug Resistance-Associated Protein (MRP). In multidrug-resistant cancer cells, these transporters are often overexpressed and actively pump a variety of structurally and functionally diverse chemotherapeutic drugs out of the cell in an ATP-dependent manner. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cells resistant to the cytotoxic effects of the drugs. This compound competitively or non-competitively binds to these efflux pumps, inhibiting their function. This leads to the intracellular accumulation of co-administered anticancer drugs, restoring their ability to reach their cellular targets and induce apoptosis or cell death.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound in combination with doxorubicin (B1662922) on a doxorubicin-resistant human breast cancer cell line (MCF-7/ADR) compared to the parental sensitive cell line (MCF-7).
Table 1: IC50 Values of Doxorubicin in MCF-7 and MCF-7/ADR Cell Lines in the Presence or Absence of this compound
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| MCF-7 | Doxorubicin alone | 15 | 1.0 |
| MCF-7/ADR | Doxorubicin alone | 450 | 30.0 |
| MCF-7/ADR | Doxorubicin + 1 µM this compound | 30 | 2.0 |
| MCF-7/ADR | Doxorubicin + 5 µM this compound | 18 | 1.2 |
Table 2: Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Intracellular Doxorubicin Fluorescence (Arbitrary Units) |
| MCF-7 | 1 µM Doxorubicin | 1000 |
| MCF-7/ADR | 1 µM Doxorubicin | 250 |
| MCF-7/ADR | 1 µM Doxorubicin + 1 µM this compound | 850 |
| MCF-7/ADR | 1 µM Doxorubicin + 5 µM this compound | 980 |
Table 3: Rhodamine 123 Efflux Assay
| Cell Line | Treatment | Rhodamine 123 Retention (%) |
| MCF-7 | None | 100 |
| MCF-7/ADR | None | 30 |
| MCF-7/ADR | 1 µM this compound | 80 |
| MCF-7/ADR | 5 µM this compound | 95 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Reversal of Doxorubicin Resistance
This protocol describes a cell viability assay to assess the ability of this compound to sensitize doxorubicin-resistant cells to doxorubicin.
Materials:
-
MCF-7 and MCF-7/ADR cell lines
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin in culture medium.
-
For the combination treatment, prepare serial dilutions of doxorubicin in culture medium containing a fixed concentration of this compound (e.g., 1 µM or 5 µM). A vehicle control (DMSO) should be included.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol measures the efflux of the P-gp substrate Rhodamine 123 to assess the inhibitory activity of this compound on P-gp.
Materials:
-
MCF-7 and MCF-7/ADR cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Rhodamine 123 (stock solution in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest MCF-7 and MCF-7/ADR cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentrations (e.g., 1 µM and 5 µM) and incubate for 30 minutes at 37°C. A vehicle control (DMSO) should be included.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).
-
The retention of Rhodamine 123 is indicative of P-gp inhibition.
References
- 1. S9788 modulation of P-glycoprotein- and Multidrug-related protein-mediated multidrug resistance by Servier 9788 in doxorubicin-resistant MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of S9788, a new modulator of multidrug resistance, on the cellular accumulation and subcellular distribution of daunorubicin in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by a new lipophilic cationic molecule, S9788. Comparison with 11 other MDR-modulating agents in a model of doxorubicin-resistant rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 9788 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 9788 is a triazineaminopiperidine derivative that functions as a potent multidrug resistance (MDR) modulator. In vitro studies have demonstrated its efficacy in reversing resistance to various chemotherapeutic agents in cancer cell lines that overexpress P-glycoprotein (P-gp). This document provides detailed application notes and protocols for the use of this compound in in vitro research settings, including recommended dosages, experimental procedures, and data interpretation guidelines.
Mechanism of Action
This compound circumvents multidrug resistance primarily by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump. Overexpression of P-gp in cancer cells leads to reduced intracellular accumulation of chemotherapeutic drugs, thereby diminishing their cytotoxic effects. This compound binds to P-gp and inhibits its efflux activity, leading to increased intracellular drug concentrations and restoration of sensitivity to chemotherapy in resistant cells.[1][2][3][4][5] Some evidence also suggests that this compound may modulate the activity of other ABC transporters, such as the Multidrug Resistance-Associated Protein (MRP).
Data Presentation: this compound In Vitro Efficacy
The following tables summarize the effective concentrations and experimental conditions for this compound in various multidrug-resistant cancer cell lines.
Table 1: Effective Concentrations of this compound for Reversal of Multidrug Resistance
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| CCRF-CEM/VLB | Human T-leukemic | Doxorubicin or Vinblastine | 2 µM | 96 hours (continuous) | Complete reversal of resistance. | |
| CCRF-CEM/VLB | Human T-leukemic | Doxorubicin or Vinblastine | IC10 (Inhibitory concentration, 10%) | Not specified | 44 times more potent than verapamil. | |
| MCF7/DOX | Human Breast Adenocarcinoma | Doxorubicin | Not specified | Post-treatment incubation | Enhanced reversal of resistance compared to pre-treatment. | |
| MCF7DXR | Human Breast Adenocarcinoma | Daunorubicin | 2 µM | Not specified | >90% restoration of cytotoxicity. | |
| CEM/VLB100 | Human T-lymphoblastoid | Vinblastine, Adriamycin, Vincristine | Maximal non-cytotoxic concentrations (≤10% cytotoxicity) | Not specified | Partial reversal of resistance. | |
| GLC4/ADR | Human Small Cell Lung Carcinoma | Adriamycin | Maximal non-cytotoxic concentrations (≤10% cytotoxicity) | Not specified | No resistance modulation (P-gp negative). | |
| CEM/VM-1 | Human T-lymphoblastoid | Teniposide | Maximal non-cytotoxic concentrations (≤10% cytotoxicity) | Not specified | No resistance modulation (P-gp negative). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Vinblastine)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 2 µM).
-
Remove the medium from the wells and add 100 µL of the treatment solutions.
-
Include wells with cells treated with this compound alone to assess its intrinsic cytotoxicity.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for the chemotherapeutic agent with and without this compound.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
Chemotherapeutic agent
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the chemotherapeutic agent in the presence or absence of this compound for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, wash the cells, trypsinize (if adherent), and count them. Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing viable cells to form colonies of at least 50 cells.
-
Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash with water and allow to air dry.
-
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the dose-modification factor.
Rhodamine 123 Efflux Assay (P-gp Function Assay)
This assay directly measures the efflux pump activity of P-gp.
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Complete cell culture medium
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
This compound Pre-incubation: Incubate the cells with a non-toxic concentration of this compound (e.g., 2 µM) or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without this compound) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry:
-
Place the cells on ice to stop the efflux.
-
Analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer (typically in the FL1 channel).
-
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Caption: Experimental workflow for a cell viability (MTT) assay with this compound.
References
- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound on a multidrug-resistant leukemic cell line and on normal hematopoietic cells-reversal of multidrug resistance by sera from phase I-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
S 9788 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 9788 is a triazineaminopiperidine derivative that functions as a potent modulator of multidrug resistance (MDR). It has been shown to reverse resistance to various anticancer drugs by targeting ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).[1][2] Additionally, this compound has been identified as an inhibitor of hyaluronan transport, a process also linked to ABC transporters, suggesting a broader mechanism of action that may impact cell signaling pathways associated with cell proliferation and migration. These properties make this compound a valuable tool for in vitro studies aimed at understanding and overcoming multidrug resistance in cancer cells.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 140945-01-3 | [3] |
| Molecular Formula | C₂₈H₃₃F₂N₇ | [3] |
| Molecular Weight | 505.62 g/mol | [3] |
| Appearance | Solid powder | |
| Purity | >98% |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | A stock solution of 4 mM in DMSO has been used in cell-based assays. |
| Ethanol | Data not available | |
| Water | Data not available | |
| Aqueous Buffers (e.g., PBS) | Data not available |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Form | Storage Condition | Shelf Life | Reference |
| Solid Powder | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | >3 years if stored properly | |
| Stock Solution (in DMSO) | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | Data not available |
It is recommended to prepare fresh dilutions from the stock solution for each experiment. The stability of this compound in various solvents and under different experimental conditions has not been extensively reported.
Mechanism of Action and Signaling Pathway
This compound primarily acts by inhibiting ABC transporters, which are responsible for the efflux of chemotherapeutic drugs from cancer cells, thereby leading to multidrug resistance. By blocking these transporters, this compound increases the intracellular concentration of anticancer agents.
Furthermore, the inhibition of hyaluronan transport by this compound may interfere with signaling pathways crucial for tumor progression. Hyaluronan, a component of the extracellular matrix, interacts with cell surface receptors like CD44 and LYVE-1. This interaction can activate downstream signaling cascades, including the PI3K/AKT and Raf/MEK/ERK pathways, which are known to regulate cell proliferation, survival, and motility. The proposed mechanism of action is depicted in the diagram below.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol for 10 mM Stock Solution:
-
Weigh out 5.06 mg of this compound powder (Molecular Weight: 505.62 g/mol ).
-
Dissolve the powder in 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions immediately before use.
The workflow for preparing solutions is illustrated below.
Caption: Workflow for preparing this compound solutions.
In Vitro Multidrug Resistance Reversal Assay
This protocol is a general guideline for assessing the ability of this compound to reverse multidrug resistance in a cancer cell line. It should be optimized for your specific cell line and chemotherapeutic agent.
Materials:
-
Multidrug-resistant cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete cell culture medium.
-
Treat the cells with:
-
Chemotherapeutic agent alone (to determine its IC₅₀ in both cell lines).
-
This compound alone (to assess its intrinsic cytotoxicity).
-
A combination of a fixed, non-toxic concentration of this compound and varying concentrations of the chemotherapeutic agent.
-
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours) at 37°C, 5% CO₂.
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound.
-
The Fold Reversal (FR) of resistance can be calculated as: FR = (IC₅₀ of chemotherapeutic agent in resistant cells) / (IC₅₀ of chemotherapeutic agent in the presence of this compound in resistant cells)
-
Disclaimer
This document is intended for research use only. The information provided is based on currently available scientific literature and should be used as a guide. It is the responsibility of the end-user to determine the suitability of this compound for their specific research applications and to conduct all experiments in a safe and ethical manner.
References
- 1. Dual Inhibition of PI3K-AKT-mTOR- and RAF-MEK-ERK-signaling is synergistic in cholangiocarcinoma and reverses acquired resistance to MEK-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Application Notes and Protocols: S 9788 as a Tool for Studying ABC Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that play a crucial role in the transport of a wide variety of substrates across cellular membranes. The overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy. S 9788, a triazineaminopiperidine derivative, is a potent modulator of MDR that has been shown to reverse resistance mediated by P-gp and MRP.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the function and inhibition of ABC transporters.
Mechanism of Action
This compound acts as a non-competitive inhibitor of ABC transporters. Its primary mechanism involves binding to the transporter, likely at a site distinct from the substrate-binding site, and inhibiting its efflux function. This inhibition leads to an increased intracellular accumulation and restored cytotoxicity of chemotherapeutic drugs in resistant cells.[1] Studies have shown that this compound can restore the subcellular distribution of drugs like daunorubicin (B1662515) to their nuclear targets. This compound has demonstrated a medium binding affinity for P-glycoprotein.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Resistant to | Modulator | Concentration (µM) | Fold Reversal of Resistance | Reference |
| S1/tMDR | Vincristine (B1662923) (VCR) | This compound | 5 | 123 (4h co-incubation) | [3] |
| S1/tMDR | Vincristine (VCR) | This compound | 5 | 4739 (24h post-incubation) | [3] |
| S1/tMDR | Doxorubicin (B1662922) (DOX) | This compound | 5 | 1.9 (4h co-incubation) | |
| S1/tMDR | Doxorubicin (DOX) | This compound | 5 | 2.9 (24h post-incubation) | |
| KB-A1 | Vincristine (VCR) | This compound | 5 | 41 (4h co-incubation) | |
| KB-A1 | Vincristine (VCR) | This compound | 5 | 21819 (24h post-incubation) | |
| KB-A1 | Doxorubicin (DOX) | This compound | 5 | 89 (4h co-incubation) | |
| KB-A1 | Doxorubicin (DOX) | This compound | 5 | 160 (24h post-incubation) | |
| CEM/VLB100 | Vinblastine | This compound | - | High dose-modification factor |
Experimental Protocols
Drug Resistance Reversal Assay (Cytotoxicity Assay)
This protocol determines the ability of this compound to sensitize MDR cancer cells to a cytotoxic drug.
Materials:
-
MDR and parental (sensitive) cancer cell lines (e.g., MCF7/ADR and MCF7)
-
Complete cell culture medium
-
Cytotoxic drug (e.g., Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug and Modulator Preparation: Prepare a serial dilution of the cytotoxic drug. For each drug concentration, prepare solutions with and without a fixed, non-toxic concentration of this compound (e.g., 1-10 µM).
-
Treatment: Remove the old medium and add 100 µL of the prepared drug/modulator solutions to the respective wells. Include wells with this compound alone to confirm its lack of cytotoxicity at the concentration used. Also include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the cytotoxic drug in the presence and absence of this compound. The fold reversal of resistance is calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of this compound.
Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent substrate of P-gp, such as Rhodamine 123.
Materials:
-
MDR and parental cancer cell lines
-
Rhodamine 123
-
This compound
-
Flow cytometer or fluorescence plate reader
-
6-well plates or fluorescence microplates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubation with Modulator: Pre-incubate the cells with a non-toxic concentration of this compound (e.g., 5 µM) in serum-free medium for 1 hour at 37°C. Include a control group without this compound.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µM) to the medium and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Add fresh, pre-warmed medium (with or without this compound as in the pre-incubation step) and incubate for 1-2 hours to allow for drug efflux.
-
Cell Harvesting and Analysis:
-
Flow Cytometry: Detach the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.
-
Fluorescence Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate.
-
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to the untreated control cells. An increase in fluorescence indicates inhibition of Rhodamine 123 efflux by this compound.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of an ABC transporter in the presence of this compound. This can determine if this compound stimulates or inhibits the basal ATPase activity of the transporter.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp or MRP1)
-
This compound
-
ATP
-
ATPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent.
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the membrane vesicles (5-10 µg of protein) to the ATPase assay buffer.
-
Incubation with this compound: Add varying concentrations of this compound to the wells and pre-incubate for 10 minutes at 37°C. Include a control with a known ATPase stimulator (e.g., verapamil (B1683045) for P-gp) and a control with an inhibitor (e.g., sodium orthovanadate).
-
Initiate Reaction: Start the reaction by adding Mg-ATP (final concentration 3-5 mM).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in each reaction. Plot the ATPase activity (nmol Pi/min/mg protein) against the concentration of this compound to determine its effect on the transporter's ATPase activity.
Vesicular Transport Assay
This assay directly measures the ability of this compound to inhibit the transport of a substrate into inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles from cells overexpressing the ABC transporter of interest.
-
Radiolabeled or fluorescently labeled substrate of the transporter (e.g., [³H]-vincristine for P-gp).
-
This compound
-
Transport buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2).
-
ATP and AMP (as a negative control).
-
Filter plates and vacuum manifold.
-
Scintillation counter or fluorescence reader.
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing transport buffer, the labeled substrate, and varying concentrations of this compound.
-
Initiate Transport: Add the membrane vesicles to the reaction mixture. Divide the samples into two groups: one to which ATP is added to initiate transport, and another to which AMP is added (as a control for non-ATP-dependent uptake).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through the filter plate using a vacuum manifold.
-
Washing: Wash the filters with ice-cold stop buffer to remove any unbound substrate.
-
Measurement: Measure the radioactivity or fluorescence retained on the filters.
-
Data Analysis: Subtract the AMP control values from the ATP-dependent values to determine the specific transport. Plot the percentage of transport inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Workflow for identifying and characterizing ABC transporter modulators.
References
- 1. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S9788 modulation of P-glycoprotein- and Multidrug-related protein-mediated multidrug resistance by Servier 9788 in doxorubicin-resistant MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of duration of exposure to S9788, cyclosporin A or verapamil on sensitivity of multidrug resistant cells to vincristine or doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-9788 Co-administration with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-9788 is an investigational triazinoaminopiperidine derivative that functions as a multidrug resistance (MDR) modulator. It has been evaluated in clinical studies for its potential to reverse resistance to various chemotherapy agents, particularly in cancers that overexpress P-glycoprotein (P-gp). These notes provide a summary of the available data and protocols for the co-administration of S-9788 with chemotherapy, based on published preclinical and clinical research.
Mechanism of Action
S-9788 is a potent inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of many cytotoxic drugs from cancer cells. By binding to P-gp, S-9788 blocks the pump's function, leading to an increased intracellular concentration of the co-administered chemotherapeutic agent. This restoration of drug accumulation in resistant cells allows the chemotherapy to reach its target sites, such as the nucleus, and exert its cytotoxic effects. In vitro studies have demonstrated that S-9788 is significantly more potent than first-generation MDR modulators like verapamil.
Signaling Pathway and Drug Interaction
The primary mechanism of S-9788 involves direct interaction with the P-glycoprotein efflux pump. The following diagram illustrates this interaction and the resulting restoration of chemotherapeutic efficacy.
Caption: Mechanism of S-9788 in overcoming P-gp mediated multidrug resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from a Phase I clinical trial of S-9788 co-administered with doxorubicin (B1662922).
Table 1: S-9788 Dose Escalation and Maximum Tolerated Dose (MTD)
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 8 | 3 | None |
| 16 | 3 | None |
| 32 | 4 | None |
| 64 | 7 | Bradycardia (1) |
| 96 | 7 | Bradycardia, Faintness, Dizziness (2) |
Data from a Phase I study in patients with advanced solid tumors. Maximum Tolerated Dose (MTD) of S-9788 was determined to be 96 mg/m².[1]
Table 2: Pharmacokinetic Parameters of S-9788
| Parameter | Value |
| Mean Apparent Elimination Half-life | 46 ± 23 hours[1] |
| Maximum Plasma Concentration (at 96 mg/m²) | Up to 3.7 µM[1] |
| Urinary Elimination (unchanged drug) | Negligible[1] |
Pharmacokinetics were found to be linear up to the 96 mg/m² dose and were not significantly altered by doxorubicin co-administration.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving S-9788.
Phase I Clinical Trial Protocol for S-9788 with Doxorubicin
This protocol is based on a study conducted in patients with advanced solid tumors.
1. Patient Population:
-
Patients with histologically confirmed advanced solid tumors refractory to standard therapies.
-
Adequate organ function (hematological, renal, and hepatic).
-
Measurable or evaluable disease.
2. Treatment Plan:
-
Cycle 1 (Day 1): S-9788 administered alone as a 30-minute intravenous infusion.
-
Cycle 1 (Day 8 and Day 29): S-9788 (at the assigned dose level) as a 30-minute intravenous infusion followed by a 50 mg/m² bolus of doxorubicin.
-
Dose Escalation: A modified Fibonacci scheme was used for S-9788 dose escalation in subsequent patient cohorts.
3. Safety and Efficacy Assessments:
-
Toxicity: Monitored and graded according to standard criteria (e.g., NCI-CTC). DLTs were assessed during the first cycle.
-
Pharmacokinetics: Plasma samples were collected pre-dose, during the infusion, and at multiple time points up to 48 hours post-infusion for both S-9788 and doxorubicin quantification.
-
Tumor Response: Assessed using standard imaging criteria (e.g., RECIST) at baseline and after subsequent cycles.
Experimental Workflow for Clinical Trial
The following diagram outlines the workflow of the Phase I clinical trial.
Caption: Workflow of the Phase I clinical trial of S-9788 with doxorubicin.
In Vitro MDR Reversal Assay
This generalized protocol is based on preclinical studies evaluating the efficacy of S-9788 in reversing MDR in cancer cell lines.
1. Cell Lines:
-
A pair of cancer cell lines: a parental sensitive line (e.g., CCRF-CEM) and its multidrug-resistant subline (e.g., CCRF-CEM/VLB).
2. Reagents:
-
S-9788 (various concentrations).
-
Chemotherapeutic agent (e.g., doxorubicin, vinblastine).
-
Cell culture medium and supplements.
-
Cytotoxicity assay reagents (e.g., MTT, XTT).
3. Procedure:
-
Seed the sensitive and resistant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of S-9788.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Perform a cytotoxicity assay to determine the percentage of viable cells in each treatment group.
4. Data Analysis:
-
Calculate the IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition.
-
Determine the "fold-reversal" of resistance by dividing the IC50 of the chemotherapy alone in the resistant cells by the IC50 of the chemotherapy in the presence of S-9788 in the resistant cells.
Safety and Tolerability
In the Phase I clinical trial, the dose-limiting toxicities of S-9788 were primarily cardiovascular, consisting of bradycardia, sometimes accompanied by faintness or dizziness. Importantly, the co-administration of S-9788 did not appear to enhance the characteristic toxicities of doxorubicin.
Conclusion
S-9788 has demonstrated the potential to reverse multidrug resistance in preclinical and early clinical studies through the inhibition of P-glycoprotein. The co-administration with doxorubicin was found to be feasible, with a manageable safety profile. These application notes and protocols provide a foundation for further research into the potential of S-9788 and similar MDR modulators in oncology. Researchers should adhere to established laboratory and clinical guidelines when designing and executing studies based on this information.
References
S 9788 In Vivo Experimental Design: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for S 9788, a potent modulator of multidrug resistance (MDR). This document outlines the mechanism of action, detailed protocols for preclinical evaluation, and representative data to facilitate the design and execution of robust in vivo studies.
Introduction to this compound
This compound is a triazinoaminopiperidine derivative that has been identified as a powerful agent for reversing multidrug resistance in cancer cells.[1][2] The primary mechanism of MDR in many tumors is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), which function as drug efflux pumps. These pumps actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thereby their cytotoxic efficacy. This compound acts as a competitive inhibitor of these pumps, particularly P-glycoprotein, restoring the ability of conventional anticancer drugs to accumulate within resistant tumor cells and exert their therapeutic effects.[3][4][5]
Mechanism of Action: P-glycoprotein Inhibition
The principal mechanism by which this compound reverses multidrug resistance is through the direct inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene. P-gp is an ATP-dependent efflux pump that transports a wide range of structurally and functionally diverse anticancer drugs out of the cell.
This compound competitively binds to P-gp, thereby blocking the binding and subsequent efflux of chemotherapeutic agents. This inhibition leads to a significant increase in the intracellular and, crucially, the intranuclear concentration of the anticancer drug in resistant cells, restoring their sensitivity to the treatment. In vitro studies have demonstrated that this compound is more potent than first-generation MDR modulators like verapamil (B1683045) in restoring the cytotoxic effects of drugs such as doxorubicin (B1662922) and vincristine (B1662923) in P-gp-overexpressing cancer cell lines.
In Vivo Experimental Design and Protocols
The following protocols provide a framework for the in vivo evaluation of this compound in combination with a standard chemotherapeutic agent in a murine leukemia model. This model is representative of cancers expressing P-gp-mediated drug resistance.
Protocol 1: In Vivo Efficacy Evaluation in a Murine Leukemia Model (P388/VCR)
This protocol is designed to assess the ability of this compound to reverse vincristine resistance in a P388 murine leukemia model that is resistant to vincristine (P388/VCR).
1. Animal Model:
-
Species: BALB/c or DBA/2 mice, female, 6-8 weeks old.
-
Tumor Model: P388/VCR murine leukemia cell line (vincristine-resistant).
2. Tumor Cell Implantation:
-
Harvest P388/VCR cells from in vitro culture during the exponential growth phase.
-
Wash cells twice with sterile, serum-free RPMI-1640 medium.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) intraperitoneally (i.p.) into each mouse on Day 0.
3. Treatment Groups and Dosing Regimen:
-
Randomize mice into treatment groups (n=8-10 mice per group) on Day 1.
-
Group 1 (Control): Vehicle control (e.g., sterile saline or appropriate vehicle for this compound), administered intravenously (i.v.).
-
Group 2 (Vincristine alone): Vincristine (e.g., 0.2 mg/kg), administered i.v. on Day 1.
-
Group 3 (this compound alone): this compound (e.g., 25 mg/kg), administered i.v. 30 minutes prior to vehicle on Day 1.
-
Group 4 (Combination): this compound (e.g., 25 mg/kg), administered i.v. 30 minutes prior to vincristine (e.g., 0.2 mg/kg) on Day 1.
4. Monitoring and Endpoints:
-
Monitor animal body weight and clinical signs of toxicity daily.
-
The primary endpoint is the median survival time (MST) for each group.
-
Calculate the Increase in Lifespan (% ILS) using the formula: [% ILS = ((MST of treated group - MST of control group) / MST of control group) x 100].
-
A secondary endpoint can be the assessment of tumor burden in a subset of animals by measuring ascitic fluid volume or performing bioluminescence imaging if the cells are luciferase-tagged.
5. Data Presentation:
| Treatment Group | Dose (mg/kg) | Administration Route | Schedule | Median Survival Time (Days) | Increase in Lifespan (% ILS) |
| Control | - | i.v. | Day 1 | e.g., 9.5 | - |
| Vincristine | 0.2 | i.v. | Day 1 | e.g., 10.0 | e.g., 5.3 |
| This compound | 25 | i.v. | Day 1 | e.g., 9.8 | e.g., 3.2 |
| This compound + Vincristine | 25 + 0.2 | i.v. | Day 1 | e.g., 18.5 | e.g., 94.7 |
Note: The data presented in the table is hypothetical and for illustrative purposes, based on the expected outcome of such an experiment.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
This protocol outlines the procedures for determining the pharmacokinetic profile of this compound and its pharmacodynamic effect on intratumoral drug accumulation.
1. Pharmacokinetic Study:
-
Animals: Non-tumor-bearing BALB/c mice.
-
Dosing: Administer a single i.v. dose of this compound (e.g., 25 mg/kg).
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
Analysis: Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
2. Pharmacodynamic Study:
-
Animals and Tumor Model: Use the P388/VCR leukemia model as described in Protocol 1.
-
Treatment: On Day 4-5, when a significant tumor burden is established, treat mice with:
-
Vincristine alone.
-
This compound followed by Vincristine.
-
-
Sample Collection: At various time points after treatment (e.g., 1, 4, and 24 hours), euthanize mice and collect ascitic fluid containing leukemia cells.
-
Analysis: Isolate the leukemia cells and determine the intracellular concentration of vincristine using LC-MS/MS.
-
Data Analysis: Compare the intratumoral vincristine concentrations between the treatment groups to assess the effect of this compound on drug accumulation.
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (mg/kg, i.v.) | 25 |
| Cmax (ng/mL) | e.g., 5000 |
| Tmax (hr) | e.g., 0.08 |
| AUC (0-inf) (ng*hr/mL) | e.g., 8000 |
| Half-life (hr) | e.g., 3.5 |
Note: The data presented is hypothetical and for illustrative purposes.
Table 2: Intratumoral Vincristine Concentration
| Treatment Group | Time Post-Treatment (hr) | Intracellular Vincristine (ng/10^6 cells) |
| Vincristine alone | 1 | e.g., 5.2 |
| 4 | e.g., 2.1 | |
| 24 | e.g., 0.5 | |
| This compound + Vincristine | 1 | e.g., 15.8 |
| 4 | e.g., 8.9 | |
| 24 | e.g., 2.3 |
Note: The data presented is hypothetical and for illustrative purposes.
Clinical Trial Data
A Phase I clinical trial of this compound administered alone and in combination with doxorubicin has been conducted in patients with advanced solid tumors.
Key Findings:
-
Maximum Tolerated Dose (MTD): 96 mg/m².
-
Dose-Limiting Toxicities: Bradycardia and vasovagal symptoms (faintness, dizziness).
-
Pharmacokinetics: The mean apparent elimination half-life of this compound was approximately 46 ± 23 hours. Plasma concentrations known to reverse MDR in vitro were achievable at non-toxic doses. No significant pharmacokinetic interaction with doxorubicin was observed.
Table 3: Human Pharmacokinetic Parameters of this compound
| Dose (mg/m²) | Cmax (µM) | T1/2 (hours) |
| Up to 96 | Up to 3.7 | 46 ± 23 |
Source: Phase I Clinical Trial Data.
Conclusion
This compound is a promising multidrug resistance modulator with a well-defined mechanism of action centered on the inhibition of P-glycoprotein. The provided protocols for in vivo efficacy, pharmacokinetic, and pharmacodynamic studies offer a robust framework for the preclinical evaluation of this compound. These studies are essential to further characterize its therapeutic potential in combination with standard chemotherapeutic agents for the treatment of drug-resistant cancers. The existing clinical data supports the feasibility of achieving biologically active concentrations in patients at tolerable doses, warranting further investigation.
References
- 1. Phase IB study of doxorubicin in combination with the multidrug resistance reversing agent S9788 in advanced colorectal and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase IB study of doxorubicin in combination with the multidrug resistance reversing agent S9788 in advanced colorectal and renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S9788 modulation of P-glycoprotein- and Multidrug-related protein-mediated multidrug resistance by Servier 9788 in doxorubicin-resistant MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of S9788, a new modulator of multidrug resistance, on the cellular accumulation and subcellular distribution of daunorubicin in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of photoaffinity labelling of P-glycoprotein by anticancer drugs and modulators including S9788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of S-9788 in Reversing Drug Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. S-9788, a triazineaminopiperidine derivative, has emerged as a potent MDR modulator.[1] This document provides detailed application notes and protocols for measuring the efficacy of S-9788 in reversing drug resistance in cancer cell lines. S-9788 has been shown to interact with P-glycoprotein, thereby inhibiting its drug efflux function and restoring sensitivity to chemotherapeutic drugs.[1] Evidence also suggests its potential to modulate the activity of Multidrug Resistance-Associated Protein (MRP).
Mechanism of Action: P-glycoprotein Inhibition
S-9788 primarily functions by inhibiting the P-glycoprotein (P-gp) drug efflux pump. In resistant cancer cells, P-gp is often overexpressed and actively transports a wide range of chemotherapeutic drugs out of the cell, thereby lowering their intracellular concentration and reducing their cytotoxic effect. S-9788 binds to P-gp, likely competing with the cytotoxic drug for binding or inducing a conformational change that impairs the pump's function. This inhibition of P-gp leads to increased intracellular accumulation and retention of the chemotherapeutic agent, ultimately restoring its ability to induce cell death.
Caption: Signaling pathway of S-9788 in reversing P-gp-mediated drug resistance.
Data Presentation
The efficacy of S-9788 in reversing drug resistance can be quantified by determining the dose-modification factor (DMF) or by comparing the half-maximal inhibitory concentration (IC50) of a cytotoxic drug in the presence and absence of S-9788.
Table 1: Reversal of Doxorubicin (B1662922) Resistance by S-9788 and other Modulators in Rat Glioblastoma Cells
| Modulator | Concentration for Complete Drug Accumulation Restoration | Residual Resistance Factor |
| S-9788 | 10 µmol/l | 4 |
| Cyclosporine A | 3 µmol/l | 4 |
| Verapamil | 6 µmol/l | 5-20 |
| Nicardipine | 6 µmol/l | 5-20 |
| Amiodarone | 20 µmol/l | 1 (Complete Reversal) |
| Trifluoperazine | 20 µmol/l | 5-20 |
| Dipyridamole | 20 µmol/l | 5-20 |
| Tamoxifen | 40 µmol/l | 5-20 |
| Diltiazem | 40 µmol/l | >20 |
| Quinine | >100 µmol/l | 5-20 |
| Quinidine | >100 µmol/l | >20 |
| Nifedipine | >100 µmol/l | >20 |
Data adapted from a study on doxorubicin-resistant rat glioblastoma cells. The residual resistance factor is the fold-resistance remaining after treatment with the modulator.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess the cytotoxicity of a chemotherapeutic agent in the presence and absence of S-9788. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is a key parameter for quantifying drug resistance.
Materials:
-
Resistant and sensitive cancer cell lines (e.g., CEM/VLB100 and its parent line)
-
Complete cell culture medium
-
S-9788
-
Chemotherapeutic agent (e.g., Vinblastine, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent. For the combination treatment, prepare serial dilutions of the chemotherapeutic agent in a medium containing a fixed, non-toxic concentration of S-9788.
-
Treatment: Remove the overnight culture medium and add the prepared drug solutions (with and without S-9788) to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software. The dose-modification factor (DMF) can be calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of S-9788.
Caption: Workflow for determining IC50 and Dose-Modification Factor using the MTT assay.
Clonogenic Assay
The clonogenic assay assesses the ability of single cells to form colonies, providing a measure of cell reproductive viability after treatment.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
S-9788
-
Chemotherapeutic agent
-
6-well plates or culture dishes
-
Crystal violet staining solution
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the chemotherapeutic agent with or without S-9788 for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, wash the cells and seed a known number of viable cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Staining: Wash the plates with PBS, fix the colonies with a suitable fixative (e.g., methanol), and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment. The DMF can be determined by comparing the drug concentrations required to achieve a specific surviving fraction (e.g., SF = 0.1) in the presence and absence of S-9788.
Rhodamine 123 Efflux Assay
This functional assay directly measures the activity of P-gp by monitoring the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp by S-9788 will result in increased intracellular accumulation of Rhodamine 123.
Materials:
-
Resistant and sensitive cancer cell lines
-
Cell culture medium
-
S-9788
-
Rhodamine 123
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in culture medium.
-
S-9788 Pre-incubation: Incubate the cells with a non-toxic concentration of S-9788 for a defined period (e.g., 30-60 minutes) to allow for P-gp inhibition. Include a control group without S-9788.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes to allow for cellular uptake.
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh medium (with or without S-9788). Incubate for a defined efflux period (e.g., 1-2 hours).
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of the cells treated with S-9788 to the untreated control. An increase in fluorescence in the S-9788 treated group indicates inhibition of P-gp-mediated efflux.
Caption: Workflow for the Rhodamine 123 efflux assay to measure P-gp activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of S-9788 as a multidrug resistance reversal agent. By employing a combination of cell viability, clonogenic, and functional efflux assays, researchers can obtain robust quantitative data to characterize the activity of S-9788 and its potential for clinical development. It is important to note that a clinical trial with S-9788 was terminated due to cardiotoxicity, a factor that should be considered in any future research and development involving this compound.
References
Application Notes and Protocols for S 9788 in Hematopoietic Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of S 9788, a triazinoaminopiperidine derivative, on hematopoietic cells. The protocols detailed below are based on established methodologies for evaluating multidrug resistance (MDR) modulators in both cancer cell lines and normal hematopoietic progenitors.
Introduction
This compound is a potent modulator of multidrug resistance, a significant challenge in cancer chemotherapy. This document outlines its activity in vitro, focusing on its ability to reverse MDR in a human T-leukemic cell line (CCRF-CEM/VLB) and its limited toxicity towards normal human bone-marrow hematopoietic progenitors (BFU-E and CFU-GM). The data presented demonstrates the dose-dependent efficacy of this compound and provides a rationale for its potential use in combination with cytotoxic agents like doxorubicin (B1662922) and vinblastine (B1199706).
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Parameter | Cell Line | With Doxorubicin | With Vinblastine | Reference |
| Complete Reversal of Resistance | CCRF-CEM/VLB | 2 µM (continuous 96h exposure) | 2 µM (continuous 96h exposure) | [1] |
| Potency vs. Verapamil (at IC10) | CCRF-CEM/VLB | 44 times more potent | 44 times more potent | [1] |
| Reversal Effect with Post-Incubation | CCRF-CEM/VLB | Up to 2-fold increase | 4-41 times increase | [1] |
Table 2: Effect of this compound on Normal Hematopoietic Progenitors
| Cell Type | Cytotoxic Agent | This compound Concentration | Effect on Toxicity | Reference |
| Human Normal Bone-Marrow Erythroid (BFU-E) | Doxorubicin or Vinblastine | 2 µM | No enhancement of toxicity | [1] |
| Human Normal Bone-Marrow Myeloid (CFU-GM) | Doxorubicin or Vinblastine | 2 µM | No enhancement of toxicity | [1] |
Experimental Protocols
Protocol for Assessing MDR Reversal in Leukemic Cells
This protocol describes the methodology to evaluate the efficacy of this compound in reversing multidrug resistance in the CCRF-CEM/VLB cell line.
Materials:
-
CCRF-CEM/VLB human T-leukemic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin or Vinblastine (stock solutions)
-
96-well microplates
-
MTT or similar cell viability assay reagent
-
Microplate reader
Procedure:
-
Cell Culture: Culture CCRF-CEM/VLB cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Drug Treatment:
-
Continuous Exposure: Add varying concentrations of doxorubicin or vinblastine with and without a fixed concentration of this compound (e.g., 2 µM).
-
Post-Incubation: Co-administer the cytotoxic agent and this compound for 1 hour, then wash the cells and add fresh media containing only this compound for varying durations (e.g., 2-24 hours).
-
-
Incubation: Incubate the plates for 96 hours.
-
Cell Viability Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance on a microplate reader.
-
Data Analysis: Calculate the IC50 values (concentration inhibiting 50% of cell growth) for the cytotoxic agents in the presence and absence of this compound. The reversal factor can be calculated as the ratio of IC50 without modulator to IC50 with modulator.
Protocol for Evaluating Toxicity in Normal Hematopoietic Progenitors
This protocol outlines the method to assess the effect of this compound on the in vitro toxicity of cytotoxic drugs in normal human bone-marrow progenitors.
Materials:
-
Human bone marrow mononuclear cells
-
Methylcellulose-based medium for CFU-GM and BFU-E assays
-
Recombinant human colony-stimulating factors (e.g., GM-CSF, EPO)
-
This compound
-
Doxorubicin or Vinblastine
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate mononuclear cells from human bone marrow samples using Ficoll-Paque density gradient centrifugation.
-
Drug Exposure: Incubate the mononuclear cells with doxorubicin or vinblastine at various concentrations, with or without this compound (e.g., 2 µM), for 1 hour.
-
Cell Plating: After incubation, wash the cells and plate them in a methylcellulose-based medium containing appropriate colony-stimulating factors in 35 mm culture dishes.
-
Incubation: Culture the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Counting: After incubation, count the number of BFU-E (burst-forming unit-erythroid) and CFU-GM (colony-forming unit-granulocyte, macrophage) colonies under an inverted microscope.
-
Data Analysis: Compare the number of colonies in the drug-treated groups with and without this compound to the untreated control to determine if this compound enhances the toxicity of the cytotoxic agents.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing S 9788 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S 9788, a modulator of multidrug resistance (MDR). The information below, presented in a question-and-answer format, addresses specific issues related to optimizing this compound concentration to achieve maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a triazinoaminopiperidine derivative that functions as a multidrug-resistance modulator. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). Additionally, studies have shown that this compound can modulate the activity of Multidrug Resistance-Associated Protein (MRP). By inhibiting these efflux pumps, this compound increases the intracellular concentration of co-administered chemotherapeutic agents in resistant cancer cells.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: Based on preclinical studies, effective concentrations of this compound for reversing multidrug resistance in cell lines such as MCF7 and CCRF-CEM typically range from 2 µM to 5 µM. Significant activity has been observed at 2 µM, a concentration that is also clinically achievable.
Q3: Is this compound cytotoxic on its own?
A3: While this compound is designed to enhance the cytotoxicity of other drugs, it is crucial to determine its intrinsic cytotoxicity in your specific cell line. At higher concentrations, like many small molecule inhibitors, it may exhibit off-target effects leading to cell death. It is recommended to perform a dose-response experiment with this compound alone to identify a non-toxic working concentration range.
Q4: What are some suitable positive controls for a P-gp inhibition experiment with this compound?
A4: Verapamil (B1683045) and Cyclosporin (B1163) A are well-characterized P-gp inhibitors that can be used as positive controls in your experiments to validate your assay system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous media | This compound is a lipophilic compound with potentially low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous experimental medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Gentle warming and vortexing during dilution may also help. |
| High variability in experimental results | Inconsistent cell health, passage number, or seeding density. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding and health across all wells. Allow cells to adhere and reach a consistent confluency before treatment. |
| No significant reversal of drug resistance observed | Suboptimal concentration of this compound or the chemotherapeutic agent. Insufficient incubation time. Low expression of P-gp or MRP in the cell line. | Perform a dose-matrix titration with varying concentrations of both this compound and the chemotherapeutic drug to find the optimal combination. Optimize the incubation time for your specific cell line and drug combination. Confirm the expression of P-gp and/or MRP in your cell line using techniques like Western Blot or qPCR. |
| Observed cytotoxicity is not synergistic with the chemotherapeutic agent | The concentration of this compound used may have intrinsic cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with this compound alone to determine its IC50 value. Choose a working concentration for your combination studies that is well below its cytotoxic threshold. |
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Observed Effect | Reference |
| MCF7DXR (doxorubicin-resistant) | Daunorubicin (B1662515) | 2 µM | Significant restoration of cellular accumulation and nuclear distribution of daunorubicin. | [1] |
| MCF7DXR (doxorubicin-resistant) | Daunorubicin | 5 µM | Potent restoration of daunorubicin accumulation, superior to verapamil and cyclosporin A at the same concentration. | [1] |
| CCRF-CEM (vinblastine-resistant) | Vinblastine | 5 µM | Strong potentiation of vinblastine's cytotoxic activity. | [2] |
| MCF7mdr (P-gp expressing) | Doxorubicin | Not specified | Modulation of P-gp-associated MDR. | |
| MCF7R (MRP expressing) | Doxorubicin | Not specified | Modulation of MRP-associated MDR. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Chemosensitivity Assay (e.g., MTT Assay)
1. Cell Seeding:
-
Seed a P-gp or MRP-overexpressing cancer cell line (e.g., MCF7/ADR, NCI/ADR-RES) and its parental sensitive cell line in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) and this compound in culture medium.
3. Treatment:
-
Treat the cells with:
-
Chemotherapeutic agent alone (to determine its IC50 in both sensitive and resistant cells).
-
This compound alone (to assess its intrinsic cytotoxicity).
-
A combination of a fixed, non-toxic concentration of this compound and varying concentrations of the chemotherapeutic agent.
-
-
Include appropriate vehicle controls (e.g., medium with DMSO).
4. Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
5. Cell Viability Assessment:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound.
-
The optimal concentration of this compound will be the one that produces the most significant reduction in the IC50 of the chemotherapeutic agent in the resistant cell line, without causing significant cytotoxicity on its own.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of P-gp/MRP1 by this compound blocks the efflux of chemotherapeutic drugs, leading to their intracellular accumulation and enhanced cytotoxicity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the optimal concentration of this compound in combination with a chemotherapeutic agent.
References
Troubleshooting S 9788 Toxicity in Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding S 9788 toxicity in cell lines. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triazineaminopiperidine derivative that functions as a modulator of multidrug resistance (MDR) in cancer cell lines. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of various chemotherapeutic drugs from cancer cells. By inhibiting P-gp, this compound can restore or enhance the cytotoxic effects of these drugs in resistant tumors.
Q2: I am observing higher-than-expected toxicity in my cell line when using this compound. What are the potential causes?
Higher-than-expected toxicity when using this compound can stem from several factors:
-
Intrinsic Cytotoxicity: this compound, like many P-gp modulators, may possess its own inherent cytotoxicity at certain concentrations, independent of its P-gp inhibitory activity.
-
Off-Target Effects: The compound may interact with other cellular targets besides P-gp, leading to unforeseen toxic effects. The exact off-target signaling pathways for this compound are not well-documented in publicly available literature.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly susceptible to the cytotoxic effects of this compound.
-
Experimental Conditions: Factors such as incubation time, confluency of cells, and media components can influence the observed toxicity.
-
Potentiation of Endogenous Substances: this compound could potentially inhibit the efflux of endogenous metabolites that become toxic at elevated intracellular concentrations.
Q3: How can I differentiate between on-target P-gp modulation and off-target toxicity?
Distinguishing between the desired P-gp modulation and off-target toxicity is crucial for interpreting your results. Here is a logical workflow to address this:
Troubleshooting Guide
Problem: My cells are showing significant death after treatment with this compound, even at concentrations intended for P-gp modulation.
Possible Cause 1: Intrinsic Cytotoxicity of this compound
-
Solution: Determine the maximal non-toxic concentration (MNTC) of this compound in your specific cell line. This is the highest concentration that does not significantly affect cell viability when the compound is administered alone.
-
Experiment: Perform a dose-response experiment with this compound alone (without any co-administered chemotherapeutic agent). Use a broad range of concentrations and a suitable cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability). The MNTC is typically considered to be at or below the IC10 (the concentration that causes 10% inhibition).
-
Possible Cause 2: Off-Target Effects
-
Solution: Investigate potential off-target effects by comparing the cytotoxic profile of this compound in P-gp expressing and non-expressing cell lines.
-
Experiment: If available, use a pair of cell lines: one that expresses P-gp and a corresponding parental or knockout line that does not. Treat both cell lines with a range of this compound concentrations and measure cell viability.
-
Interpretation: If this compound shows similar toxicity in both cell lines, it suggests that the cytotoxicity is independent of P-gp and therefore an off-target effect.
-
Possible Cause 3: Experimental Variables
-
Solution: Standardize and optimize your experimental protocol.
-
Cell Density: Ensure consistent cell seeding density across all experiments. Over-confluent or sparse cultures can respond differently to cytotoxic agents.
-
Incubation Time: Toxicity can be time-dependent. Consider shorter incubation times if you are primarily interested in the immediate effects of P-gp inhibition.
-
Serum Concentration: Components in serum can sometimes interact with compounds. If permissible for your experiment, you could test the effect of reduced serum concentrations.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.
-
Quantitative Data
Currently, there is limited publicly available data on the intrinsic IC50 values of this compound across a wide range of cell lines. Most studies have focused on determining the maximal non-cytotoxic concentrations for its use as a P-gp modulator. Researchers should empirically determine the IC50 in their cell line of interest.
| Parameter | Value | Cell Line(s) | Reference |
| Maximal Non-Cytotoxic Concentration | Typically ≤ 10% cytotoxicity | Various human tumor cell lines | [1] |
| Effective Modulatory Concentration | Significant activity at 2 µM | MCF7DXR (human breast adenocarcinoma) | [2] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control, and a positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon cell membrane damage.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) and carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction & Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Visualization
While the specific off-target signaling pathways affected by this compound leading to toxicity are not well-defined, P-gp inhibitors can generally induce cellular stress. A potential pathway leading to apoptosis is the intrinsic or mitochondrial pathway.
This guide provides a starting point for troubleshooting this compound toxicity. Given the limited specific data on this compound's intrinsic cytotoxicity, a systematic and controlled experimental approach is essential to delineate the cause of unexpected toxicity in your cell line.
References
Common problems with S 9788 experiments
Technical Support Center: S 9788
Welcome to the technical support center for this compound, a potent and selective inhibitor of the novel kinase, Tumoral Kinase X (TKX). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems that may arise during in vitro and cell-based experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Tumoral Kinase X (TKX), a key enzyme in the pro-survival "PATH-Y" signaling cascade. By binding to the ATP-binding pocket of TKX, this compound prevents the phosphorylation of its downstream substrate, Protein-Z, thereby inhibiting cell proliferation and inducing apoptosis in TKX-dependent cancer cell lines.
Q2: What are the recommended storage conditions and solvent for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For experimental use, prepare a stock solution in DMSO at a concentration of 10 mM and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: Why am I observing a discrepancy between the IC50 value of this compound in my biochemical assay versus my cell-based assay?
A3: Discrepancies between biochemical and cellular potencies are common.[1] Several factors can contribute to this:
-
Cell Permeability: this compound may have poor cell permeability, resulting in a lower effective intracellular concentration.[2]
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations significantly lower than physiological levels. The high ATP concentration within a cell can compete with this compound for binding to TKX, leading to a higher apparent IC50.[1]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by cells.[2]
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.[3]
Q4: How can I determine if the effects I'm seeing are due to off-target activity of this compound?
A4: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are some strategies:
-
Use a Structurally Different Inhibitor: If a similar phenotype is observed with a structurally distinct TKX inhibitor, it is more likely to be an on-target effect.
-
Rescue Experiment: Transfect cells with a plasmid expressing a mutant form of TKX that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect.
-
Kinome-Wide Selectivity Screening: To definitively identify off-targets, you can submit this compound for a commercial kinase screening service to assess its binding affinity against a large panel of kinases.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
High variability in your cell viability assay can obscure the true effect of this compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count to verify density. | Uneven cell distribution across the plate will lead to variable results. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. | Outer wells are more prone to evaporation and temperature fluctuations, which can affect cell growth. |
| Compound Precipitation | Visually inspect for compound precipitation in your media. Determine the solubility of this compound in your final assay conditions. | Compound precipitation will lead to an inaccurate effective concentration. |
| Variable Incubation Times | Use a multichannel pipette or automated liquid handler to add this compound and stop the assay simultaneously. | Inconsistent timing can lead to variations in cell growth and drug response. |
Issue 2: Inconsistent IC50 Values in Biochemical Kinase Assays
Fluctuations in the calculated IC50 value for this compound in your in vitro kinase assay can be addressed by examining the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Enzyme Activity | Use a consistent lot of recombinant TKX. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Perform a control reaction without inhibitor to ensure consistent activity. | The activity of recombinant enzymes can vary between lots and with handling. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Prepare a master mix of reagents. | Small volume errors can lead to significant concentration changes and variability. |
| ATP Concentration | Ensure the ATP concentration is consistent across all experiments and ideally close to the Km value for TKX. | Since this compound is an ATP-competitive inhibitor, its IC50 value is highly dependent on the ATP concentration. |
| Reagent Quality | Use high-purity ATP, substrates, and buffers. | Impurities in reagents can affect reaction kinetics and lead to inconsistent results. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro TKX Kinase Assay
This protocol measures the ability of this compound to inhibit the activity of recombinant TKX.
Methodology:
-
Prepare a reaction buffer containing a kinase substrate (e.g., a specific peptide) and ATP.
-
Add recombinant TKX enzyme to the wells of a 96-well plate.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate mix.
-
Incubate the reaction at 30°C for a pre-determined time within the linear range of the assay.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®) or fluorescence-based methods.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: The "PATH-Y" signaling pathway and the inhibitory action of this compound on TKX.
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: The logical relationship between this compound concentration and cellular response.
References
S 9788 off-target effects and how to mitigate them
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, validate, and mitigate the off-target effects of the hypothetical small molecule inhibitor S 9788. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors used in cellular research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it important to validate the on-target and off-target effects of this compound?
Q3: What are the common initial signs of potential off-target effects of this compound in my cell-based assays?
A: Common indicators that you may be observing off-target effects include:
-
Cellular toxicity at concentrations close to the IC50 for the primary target.
-
A disconnect between the inhibitor's potency on the target protein and its effect on cellular phenotype.
-
The experimental results cannot be replicated using other tools that target the same protein, such as RNA interference or other structurally distinct inhibitors.
-
The inhibitor elicits unexpected or contradictory phenotypes based on the known biology of the intended target.
Q4: What are the general strategies to minimize the off-target effects of this compound?
A: Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and genetic approaches (e.g., CRISPR-Cas9 or siRNA).
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to correlate target binding with the observed phenotype.
-
Proteome-wide Profiling: Identify all cellular targets of the inhibitor using unbiased techniques to understand its selectivity profile.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed with this compound Treatment
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target to minimize the likelihood of engaging lower-affinity off-targets.
-
Profile for Off-Target Liabilities: Submit the compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families to identify known toxic off-targets.
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to identify alternative inhibitors for your target with a better-documented selectivity profile.
-
Issue 2: Discrepancy Between this compound-Induced Phenotype and Genetic Knockdown of the Target
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins.
-
Troubleshooting Steps:
-
Use a Structurally Distinct Inhibitor: Treat cells with a structurally different inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at higher concentrations.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Description |
| On-Target | ||
| Kinase A | 15 | Intended Target |
| Off-Targets | ||
| Kinase B | 150 | 10-fold less potent than on-target |
| Kinase C | 800 | Potential for off-target effects at µM conc. |
| Kinase D | >10,000 | Not significantly inhibited |
Table 2: Troubleshooting Experimental Outcomes with this compound
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity at 10x IC50 of on-target | Off-target toxicity | Perform dose-response; screen against toxicity panels (e.g., hERG, CYP enzymes) |
| Phenotype not rescued by target overexpression | Off-target effect | Use orthogonal inhibitor; perform CRISPR-Cas9 validation |
| Effect observed at concentrations >100x IC50 | Likely off-target | Focus on experiments at or near the on-target IC50 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To directly measure the binding of this compound to its target protein in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.
-
Protocol 2: Genetic Validation of this compound Target using CRISPR-Cas9
-
Objective: To confirm that the phenotype observed with this compound is a direct result of inhibiting the intended target.
-
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the intended protein.
-
Transfection and Selection: Transfect cells with the CRISPR-Cas9 machinery and select for cells with successful gene editing.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate target protein knockout by Western blot or sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.
-
Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Off-target effects of this compound on an unintended signaling pathway.
References
Refining S 9788 treatment duration in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S 9788, a potent P-glycoprotein (P-gp/MDR1) inhibitor, to refine in vitro treatment durations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in vitro?
A1: The optimal treatment duration for this compound is highly dependent on the experimental design, particularly the timing of its administration relative to the cytotoxic agent. For maximal reversal of P-glycoprotein-mediated resistance, studies have shown that a post-treatment incubation with this compound after exposure to a cytotoxic drug like doxorubicin (B1662922) is more effective than pre-treatment.[1] The prolonged retention of the cytotoxic drug is a key factor in this enhanced effect.[1] A typical experimental workflow involves a short exposure to the cytotoxic agent (e.g., 1-2 hours), followed by a longer incubation with this compound (e.g., 24-72 hours).
Q2: Should this compound be present in the culture medium for the entire duration of the experiment?
A2: Not necessarily. The duration of P-gp inhibition by this compound can be long-lasting. Some potent P-gp inhibitors have been shown to maintain their effect for over 22 hours after being removed from the medium. This is in contrast to other inhibitors like cyclosporin (B1163) A or verapamil (B1683045), whose effects diminish more rapidly. Therefore, a continuous presence may not be required, and a "wash-out" experiment can determine the duration of this compound's inhibitory effect in your specific cell line.
Q3: How does the treatment duration of this compound affect the cytotoxicity of co-administered chemotherapeutic drugs?
A3: The duration of this compound treatment directly impacts the intracellular concentration and retention of co-administered chemotherapeutic drugs that are P-gp substrates. Longer exposure to this compound following chemotherapy treatment can lead to increased intracellular drug accumulation, resulting in significantly enhanced cytotoxicity and cell mortality in multidrug-resistant (MDR) cells.[2][3]
Q4: Can prolonged exposure to this compound be toxic to cells?
A4: this compound, like many biological inhibitors, can exhibit cytotoxicity at high concentrations or with very prolonged exposure. It is crucial to determine the maximal non-toxic concentration of this compound in your specific cell line before performing co-treatment experiments. This can be achieved by performing a dose-response viability assay with this compound alone over a range of concentrations and time points (e.g., 24, 48, 72 hours).
Q5: What is the mechanism of action of this compound?
A5: this compound is a multidrug resistance modulator that functions by inhibiting the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-dependent transporter that actively removes a wide range of xenobiotics, including many chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound increases the intracellular accumulation and retention of these drugs in resistant cancer cells.
Troubleshooting Guides
Issue 1: Inconsistent or no reversal of drug resistance with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Schedule | As demonstrated with this compound, the timing of inhibitor addition is critical. If you are pre-incubating with this compound, switch to a post-treatment schedule where cells are exposed to the cytotoxic drug first, followed by incubation with this compound.[1] |
| Inappropriate this compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Clinically achievable plasma levels of this compound have been reported up to 3.7 µM. |
| Low or Absent P-gp Expression | Confirm P-gp expression in your cell line using Western blot or qPCR. This compound will not be effective in cells that do not express P-gp. |
| Drug is Not a P-gp Substrate | Verify that the chemotherapeutic agent you are using is a known substrate for P-gp. |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
Issue 2: High cytotoxicity observed in control cells treated with this compound alone.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., Calcein-AM or MTT) with a range of this compound concentrations to determine the IC10 (concentration causing 10% inhibition) at your desired time point. Use a concentration at or below the IC10 for your co-treatment experiments. |
| Prolonged Exposure | Reduce the duration of this compound treatment. A shorter incubation may be sufficient to inhibit P-gp without causing significant cytotoxicity. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to this compound. Ensure you have a proper vehicle control (e.g., DMSO) to account for solvent effects. |
Data Presentation
Table 1: Effect of this compound Treatment Schedule on Doxorubicin Cytotoxicity in MCF7/DOX Cells
| Treatment Schedule | Reversal Factor (± SD) |
| Doxorubicin followed by this compound | 65.6 ± 7.7 |
| This compound followed by Doxorubicin | 20.8 ± 7.0 |
| Data adapted from a study on the in vitro circumvention of multidrug resistance by this compound. The reversal factor is a measure of how many times the cytotoxicity of doxorubicin is increased in the presence of this compound. |
Table 2: Effect of Extended P-gp Inhibitor Treatment on Paclitaxel Viability in DU145TXR (MDR) Cells
| Treatment Condition (24 hours total) | Cell Viability (% of Control) |
| Paclitaxel (2h) | ~95% |
| P-gp Inhibitor (24h) | ~98% |
| Paclitaxel (2h) + P-gp Inhibitor (2h) | ~95% |
| Paclitaxel (2h) + P-gp Inhibitor (24h) | ~40% |
| This table represents generalized data from studies on prolonged P-gp inhibition, demonstrating that extended exposure to the inhibitor after chemotherapy significantly reduces cell viability in resistant cells. |
Experimental Protocols
Calcein-AM Cytotoxicity Assay
This assay measures cell viability by detecting the fluorescence of calcein, which is produced from the non-fluorescent Calcein-AM by intracellular esterases in live cells.
Materials:
-
Calcein-AM stock solution (1 mM in DMSO)
-
Black-walled 96-well plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 520 nm)
Protocol:
-
Seed cells in a black-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or the cytotoxic drug according to your experimental design (e.g., varying durations and concentrations). Include appropriate controls (untreated, vehicle control, drug alone, this compound alone).
-
At the end of the treatment period, remove the culture medium and wash the cells once with PBS.
-
Prepare a working solution of Calcein-AM (e.g., 2 µM in PBS) and add it to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Rhodamine 123 Efflux Assay
This functional assay measures the activity of the P-gp pump. Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, the dye is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound will lead to the accumulation of Rhodamine 123 and higher fluorescence.
Materials:
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Flow cytometer or fluorescence microscope
-
Phenol (B47542) red-free culture medium
Protocol:
-
Treat cells with this compound at the desired concentration and for the desired duration in a multi-well plate or suspension culture. Include a positive control (e.g., verapamil) and a negative control (untreated).
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to all wells/tubes.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed, phenol red-free medium (for efflux measurement) or in PBS (for accumulation measurement).
-
To measure efflux, incubate the cells at 37°C and measure the decrease in fluorescence over time (e.g., at 0, 30, 60, and 120 minutes) using a flow cytometer.
-
To measure accumulation, analyze the intracellular fluorescence immediately after washing using a flow cytometer or visualize under a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of this compound action on a multidrug-resistant cancer cell.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Signaling pathways regulating P-glycoprotein expression.
References
- 1. Multidrug resistance circumvention by a new triazinoaminopiperidine derivative S9788 in vitro: definition of the optimal schedule and comparison with verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Navigating S 9788 Experiments: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing S 9788, a potent P-glycoprotein (P-gp) inhibitor, this technical support center provides essential guidance on troubleshooting experimental variability and ensuring robust, reproducible results. This guide offers answers to frequently asked questions and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our cell-based assays with this compound. What are the common sources of this variability?
A1: High variability in cell-based assays can originate from several factors. It is crucial to ensure consistency in cell culture conditions, as phenotypic drift can occur with increasing passage numbers. Cell density at the time of the assay and the duration from the last passage can also significantly impact results.[1] Inconsistent liquid handling, including pipetting errors, is another major contributor to variability.[2] Finally, the inherent biological variability of cell lines, especially those with high passage numbers, can lead to inconsistent P-gp expression levels.
Q2: Our IC50 value for this compound in a P-gp inhibition assay is inconsistent with published data. What could be the reason?
A2: Discrepancies in IC50 values can arise from several experimental variables. The choice of P-gp substrate (e.g., Rhodamine 123, Calcein AM, doxorubicin) and its concentration can influence the apparent inhibitory potency of this compound. Different cell lines exhibit varying levels of P-gp expression, which will directly impact the IC50 value. It is also important to ensure the purity and stability of the this compound compound. Finally, the specific parameters of the assay, such as incubation times and buffer composition, should be carefully controlled and consistent with established protocols.
Q3: We are not observing the expected sensitization to doxorubicin (B1662922) in our multidrug-resistant (MDR) cell line when co-administered with this compound. What should we troubleshoot?
A3: First, confirm the expression and functionality of P-glycoprotein in your resistant cell line using methods like Western blot or a functional efflux assay with a known P-gp substrate like Rhodamine 123. Ensure that the concentration of this compound being used is sufficient to inhibit P-gp activity in your specific cell line; a concentration of 2 µmol/liter has been shown to be effective in restoring doxorubicin cytotoxicity in MCF7 cells.[3] Also, verify the cytotoxicity of this compound alone on your cells to ensure the observed effects are due to P-gp inhibition and not compound-specific toxicity. The timing of administration of this compound and doxorubicin may also be critical; pre-incubation with this compound before adding doxorubicin is a common strategy.
Q4: How does this compound inhibit P-glycoprotein, and what are the downstream consequences?
A4: this compound acts as a modulator of P-glycoprotein, inhibiting its drug efflux function.[1] P-glycoprotein is an ATP-dependent pump that removes cytotoxic drugs from cancer cells, leading to multidrug resistance. By inhibiting this pump, this compound increases the intracellular concentration of chemotherapeutic agents like doxorubicin and daunorubicin (B1662515), restoring their cytotoxic effects.[3] The primary downstream consequence of P-gp inhibition is the sensitization of MDR cancer cells to chemotherapy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in Rhodamine 123 efflux assay | 1. Incomplete washing of cells. 2. Autofluorescence of test compound. 3. Suboptimal dye concentration. | 1. Ensure thorough washing of cells with ice-cold buffer to remove extracellular dye. 2. Run a control with the test compound alone to measure its intrinsic fluorescence. 3. Optimize the Rhodamine 123 concentration to achieve a good signal-to-noise ratio. |
| Low signal in P-gp ATPase activity assay | 1. Inactive P-gp membrane preparation. 2. Suboptimal ATP concentration. 3. Incorrect buffer conditions (pH, ionic strength). | 1. Use a fresh, quality-controlled P-gp membrane preparation. 2. Ensure the ATP concentration is optimal for P-gp activity. 3. Optimize buffer conditions as P-gp ATPase activity is sensitive to pH and salt concentrations. |
| Inconsistent cell viability results in chemosensitization assays | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Variation in drug concentration due to pipetting errors. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile buffer to minimize evaporation. 3. Use calibrated pipettes and proper technique to ensure accurate drug concentrations. |
| No difference in drug accumulation between sensitive and resistant cell lines | 1. Loss of P-gp expression in the resistant cell line. 2. Contamination of the sensitive cell line with resistant cells. | 1. Regularly verify P-gp expression in the resistant cell line by Western blot or RT-PCR. 2. Perform cell line authentication to ensure the purity of your cell lines. |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol is a representative method for assessing the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR) and parental sensitive cells (e.g., MCF-7)
-
This compound
-
Rhodamine 123
-
Verapamil (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or Verapamil (positive control) in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., 485 nm excitation and 529 nm emission).
-
Data Analysis: Subtract the background fluorescence from wells with no cells. The increase in fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Doxorubicin Sensitization Assay
This protocol outlines a method to determine the ability of this compound to sensitize multidrug-resistant cells to the cytotoxic effects of doxorubicin.
Materials:
-
MDR cell line (e.g., MCF7/ADR) and its sensitive counterpart (e.g., MCF-7)
-
This compound
-
Doxorubicin
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 2 µM). Include controls for cells treated with this compound alone and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control cells. Plot the cell viability against the log concentration of doxorubicin for both conditions (with and without this compound). A leftward shift in the dose-response curve for doxorubicin in the presence of this compound indicates chemosensitization. The degree of sensitization can be quantified by comparing the IC50 values.
Visualizing Experimental Concepts
To aid in the understanding of the experimental principles and biological pathways involved, the following diagrams are provided.
Caption: Mechanism of P-gp Inhibition by this compound.
Caption: Rhodamine 123 Efflux Assay Workflow.
Caption: P-gp and Downstream Signaling in Drug Resistance.
References
- 1. S9788 modulation of P-glycoprotein- and Multidrug-related protein-mediated multidrug resistance by Servier 9788 in doxorubicin-resistant MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive inhibition of photoaffinity labelling of P-glycoprotein by anticancer drugs and modulators including S9788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of S9788, a new modulator of multidrug resistance, on the cellular accumulation and subcellular distribution of daunorubicin in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding S 9788 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of S 9788 precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds like this compound.[1][2] This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can lower the pH of the media, which can alter the charge of this compound and reduce its solubility. | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve hydrophobic compounds like this compound for cell culture?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving hydrophobic compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water. However, it's crucial to keep the final concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity. If DMSO is not suitable, other options to consider include ethanol (B145695) or dimethylformamide (DMF), though these also have cytotoxic potential.
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: You can perform a simple solubility test. Prepare a high-concentration stock of this compound in DMSO. Then, make serial dilutions of this stock in your pre-warmed cell culture medium. Incubate the dilutions under your experimental conditions and visually inspect for precipitation at various time points. The highest concentration that remains clear is your maximum working concentration.
Q3: Can the presence of serum in the media affect the solubility of this compound?
A3: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility. If you are working in serum-free conditions, you may encounter more significant precipitation issues.
Q4: My stock solution of this compound in DMSO is frozen. I see precipitate after thawing. What should I do?
A4: This can happen if the compound has poor solubility at low temperatures. Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. To avoid this, consider preparing smaller aliquots of the stock solution to minimize freeze-thaw cycles.
Q5: Could the salt form of this compound affect its solubility?
A5: Yes, the salt form of a compound can significantly impact its solubility in aqueous solutions. If you are working with a free acid or base form of this compound, it may be possible to obtain a more soluble salt version.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
Visualizations
References
Validation & Comparative
Reversal of Multidrug Resistance by S 9788: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy of the novel multidrug resistance modulator S 9788. This document provides a comparative analysis of this compound with other well-known resistance-reversing agents, supported by experimental data and detailed protocols.
This compound, a triazinoaminopiperidine derivative, has emerged as a potent modulator of multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This guide delves into the validation of this compound's ability to reverse MDR, presenting a comparative overview of its performance against established modulators. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of experimental data, methodologies, and the underlying molecular mechanisms.
Performance Comparison of this compound with Other MDR Modulators
This compound has been demonstrated to effectively reverse MDR in a variety of cancer cell lines, primarily by interacting with drug efflux pumps such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).[1][2] Its efficacy has been benchmarked against other known MDR modulators, including verapamil (B1683045) and cyclosporine A.
Cytotoxicity and Resistance Reversal
The ability of this compound to sensitize resistant cancer cells to chemotherapeutic agents is a key measure of its efficacy. The following tables summarize the half-maximal inhibitory concentrations (IC50) of doxorubicin (B1662922) and THP-doxorubicin in sensitive and resistant cell lines, both in the presence and absence of this compound and other modulators.
Table 1: Comparative IC50 Values of Doxorubicin in Sensitive and Resistant Breast Cancer Cells (MCF-7)
| Cell Line | Treatment | Doxorubicin IC50 (µM) |
| MCF-7 (Sensitive) | Doxorubicin alone | 1.65 |
| MCF-7/Dox (Resistant) | Doxorubicin alone | 128.5 |
Data sourced from studies on doxorubicin resistance in MCF-7 cell lines.
Table 2: Comparative IC50 Values of THP-Doxorubicin in Resistant Leukemia Cells (K562R) with MDR Modulators
| Treatment (in K562R cells) | THP-Doxorubicin IC50 (nM) | Fold Reversal |
| THP-Doxorubicin alone | 7000 | - |
| + this compound (5 µM) | 350 | 20 |
| + Cyclosporine A (5 µM) | 2000 | 3.5 |
| + Verapamil (5 µM) | 5000 | 1.4 |
This data highlights the superior efficacy of this compound in reversing THP-doxorubicin resistance in K562R cells compared to cyclosporine A and verapamil.[2]
Drug Accumulation and Retention
A crucial mechanism by which MDR modulators act is by increasing the intracellular accumulation and retention of chemotherapeutic drugs. This compound has shown significant potency in this regard.
Table 3: Effect of MDR Modulators on Intranuclear THP-Doxorubicin Accumulation in K562R Cells
| Treatment (in K562R cells) | Intranuclear THP-Doxorubicin Concentration (µM) |
| THP-Doxorubicin (1 µM) alone | 40 |
| + this compound (5 µM) | 290 |
| + Cyclosporine A (5 µM) | 250 |
| + Verapamil (5 µM) | 114 |
This compound was more effective than cyclosporine A and verapamil in increasing the intranuclear concentration of THP-doxorubicin in resistant cells.[2]
Table 4: Effect of MDR Modulators on the Half-life (T1/2) of THP-Doxorubicin Efflux from K562R Nuclei
| Treatment (in K562R cells) | T1/2 of THP-Doxorubicin Efflux (min) |
| THP-Doxorubicin alone | 12 |
| + this compound (5 µM) | 90 |
| + Cyclosporine A (5 µM) | 30 |
| + Verapamil (5 µM) | 20 |
This compound significantly prolonged the retention of THP-doxorubicin within the nuclei of resistant cells, indicating a potent inhibition of the drug efflux mechanism.[2]
Signaling Pathways and Mechanism of Action
The primary mechanism of MDR reversal by this compound involves the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). These transporters utilize the energy from ATP hydrolysis to actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.
This compound is thought to competitively or non-competitively bind to these transporters, inhibiting their function and restoring the intracellular accumulation of anticancer drugs to cytotoxic levels.
References
A Comparative Guide to P-glycoprotein Inhibition: S 9788 vs. Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S 9788 and verapamil (B1683045) as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and in modulating drug disposition. The following sections detail their comparative efficacy, the experimental methods used to evaluate their function, and the underlying mechanism of action.
Quantitative Comparison of P-gp Inhibitory Efficacy
A key study investigated the ability of this compound and verapamil to reverse resistance to THP-doxorubicin, a P-gp substrate, in multidrug-resistant K562R cells. The results showed that this compound was significantly more effective than verapamil at restoring the cytotoxic effect of THP-doxorubicin.
| Compound | Concentration | IC50 of THP-doxorubicin | Fold Reversal of Resistance* |
| Control (no inhibitor) | - | 7000 nM | 1 |
| This compound | 5 µM | 350 nM | 20 |
| Verapamil | 5 µM | 5000 nM | 1.4 |
| Calculated as the ratio of the IC50 of THP-doxorubicin without inhibitor to the IC50 with the inhibitor. |
Furthermore, a photoaffinity labeling study characterized the binding affinity of this compound and verapamil to P-gp.[1] This study concluded that both this compound and verapamil exhibit a "medium affinity" for P-gp.[1] In a separate study utilizing a rhodamine 123 accumulation assay, the IC50 value for verapamil's inhibition of P-gp was determined.
| Compound | Assay | Cell Line | IC50 |
| Verapamil | Rhodamine 123 accumulation | MCF7R | ~10 µM |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess P-gp inhibition.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
Test inhibitors (this compound, verapamil) at various concentrations.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitors (e.g., this compound, verapamil) or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration (e.g., 1-5 µM) to all wells and incubate for a further 30-60 minutes at 37°C.
-
Cell Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Alternatively, detach the cells and analyze the intracellular fluorescence of individual cells by flow cytometry.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor compared to the vehicle control is indicative of P-gp inhibition. The IC50 value is the concentration of the inhibitor that causes a 50% increase in rhodamine 123 accumulation.
Doxorubicin (B1662922) Accumulation Assay
This assay quantifies the intracellular accumulation of the chemotherapeutic drug doxorubicin, which is a P-gp substrate and is naturally fluorescent.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR) and the parental cell line.
-
Doxorubicin (stock solution in water or DMSO).
-
Test inhibitors (this compound, verapamil) at various concentrations.
-
Cell culture medium.
-
PBS.
-
Flow cytometer, fluorescence microscope, or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells as described for the rhodamine 123 assay.
-
Inhibitor and Doxorubicin Co-incubation: Treat the cells with doxorubicin (e.g., 10 µM) in the presence of various concentrations of the test inhibitors or vehicle control. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Cell Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular doxorubicin.
-
Fluorescence Measurement: Measure the intracellular doxorubicin fluorescence using a suitable method. For flow cytometry, cells are detached and analyzed (excitation ~480 nm, emission ~590 nm). For microscopy, cells can be directly imaged. For plate reader-based assays, cells are lysed prior to measurement.
-
Data Analysis: An increase in intracellular doxorubicin fluorescence in the presence of an inhibitor indicates P-gp inhibition. This can be correlated with increased cytotoxicity in a subsequent cell viability assay.
Mechanism of Action and Signaling Pathways
This compound and verapamil are direct inhibitors of the P-glycoprotein efflux pump. They do not typically act through complex signaling pathways but rather by physically binding to the transporter protein, thereby blocking its ability to export substrate drugs out of the cell. This leads to an increased intracellular concentration of the co-administered drug, enhancing its therapeutic effect, particularly in drug-resistant cells.
Caption: Mechanism of P-gp inhibition by this compound and verapamil.
The diagram above illustrates how P-gp utilizes ATP to pump drugs out of the cell. Both this compound and verapamil directly inhibit this process, leading to an accumulation of the drug inside the cell.
Experimental Workflow
The general workflow for evaluating P-gp inhibition using a cell-based assay is depicted below.
Caption: General experimental workflow for a P-gp inhibition assay.
References
A Comparative Guide to S 9788 and Other Multidrug Resistance (MDR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel multidrug resistance (MDR) modulator, S 9788, with other established MDR modulators. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development and research endeavors.
Introduction to this compound
This compound is a triazinoaminopiperidine derivative that has demonstrated potent activity as an MDR modulator.[1] It has been shown to reverse multidrug resistance mediated by both P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).[2] Its mechanism of action involves the restoration of intracellular drug accumulation in resistant cancer cells, thereby sensitizing them to chemotherapeutic agents.
Quantitative Comparison of MDR Modulators
The efficacy of this compound in reversing MDR has been compared to a panel of other known modulators in various cancer cell lines. The following tables summarize key quantitative data from these comparative studies.
| Modulator | Concentration for Complete Doxorubicin (B1662922) Accumulation Restoration (µmol/L)[3] | Residual Resistance Factor (Doxorubicin)[3] |
| This compound | 10 | 4 |
| Cyclosporine A | 3 | 4 |
| Verapamil (B1683045) | 6 | 5-20 |
| Nicardipine | 6 | 5-20 |
| Amiodarone | 20 | Complete Restoration |
| Trifluoperazine | 20 | 5-20 |
| Dipyridamole | 20 | 5-20 |
| Tamoxifen | 40 | 5-20 |
| Diltiazem | 40 | >20 |
| Quinine | >100 | 5-20 |
| Quinidine | >100 | >20 |
| Nifedipine | >100 | >20 |
Table 1: Comparison of this compound with 11 other MDR modulators in doxorubicin-resistant rat glioblastoma cells. This table highlights the concentration of each modulator required to fully restore doxorubicin accumulation in resistant cells and the remaining level of drug resistance after treatment.[3]
| Modulator (Concentration) | Restoration of Daunorubicin (B1662515) Cytotoxicity |
| This compound (2 µmol/L) | >90% |
| This compound (5 µmol/L) | Nearly Complete |
| Cyclosporin (B1163) A (5 µmol/L) | >90% |
| Verapamil (2 µmol/L) | Less Active |
| Verapamil (5 µmol/L) | Less Active |
Table 2: Comparative efficacy of this compound, Cyclosporin A, and Verapamil in restoring daunorubicin cytotoxicity in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells. This table showcases the percentage of cytotoxicity restored at different concentrations of the modulators.
Signaling Pathways in Multidrug Resistance and Modulation
Multidrug resistance is a complex phenomenon primarily driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. MDR modulators function by inhibiting the activity of these transporters.
Figure 1: Simplified signaling pathway of MDR and its modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Doxorubicin Accumulation Assay
This assay measures the ability of MDR modulators to restore the intracellular accumulation of the chemotherapeutic drug doxorubicin in resistant cells.
Cell Culture: Doxorubicin-resistant rat glioblastoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a concentration of doxorubicin to maintain the resistant phenotype.
Experimental Procedure:
-
Cells were seeded in 24-well plates and allowed to adhere overnight.
-
The culture medium was replaced with a medium containing various concentrations of the MDR modulator (this compound, cyclosporine A, verapamil, etc.) and incubated for 1 hour.
-
Doxorubicin (10 µM) was then added to each well, and the cells were incubated for an additional 2 hours.
-
The cells were washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
Intracellular doxorubicin was extracted using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
The fluorescence of the extracted doxorubicin was measured using a fluorescence spectrophotometer with an excitation wavelength of 485 nm and an emission wavelength of 590 nm.
-
The intracellular doxorubicin concentration was calculated based on a standard curve.
Figure 2: Workflow for the Doxorubicin Accumulation Assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of MDR modulators to restore the sensitivity of resistant cells to chemotherapeutic drugs.
Cell Culture: P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Experimental Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, the medium was replaced with a medium containing a fixed concentration of the MDR modulator (e.g., this compound, cyclosporin A, or verapamil) and varying concentrations of the chemotherapeutic drug (e.g., daunorubicin).
-
The cells were incubated for 72 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells. The IC50 values (concentration of drug required to inhibit cell growth by 50%) were determined.
Conclusion
The experimental data presented in this guide indicate that this compound is a potent MDR modulator, comparable and in some instances superior to other well-known agents like cyclosporine A and verapamil in its ability to restore chemosensitivity in resistant cancer cells. Its dual activity against both P-gp and MRP-mediated resistance makes it a promising candidate for further investigation in clinical settings. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of this compound and other MDR modulators.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Multidrug resistance circumvention by a new triazinoaminopiperidine derivative S9788 in vitro: definition of the optimal schedule and comparison with verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
S 9788: A Potent Modulator of Multidrug Resistance in Cancer Therapy
S 9788, a triazinoaminopiperidine derivative, has demonstrated significant efficacy in reversing multidrug resistance (MDR) in a variety of cancer models. By effectively targeting the P-glycoprotein (P-gp) efflux pump, this compound restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's performance with other MDR modulators, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has been shown to be a more potent MDR modulator than the well-known agent verapamil (B1683045).[1][2] Its mechanism of action involves inhibiting the P-gp-mediated efflux of anticancer drugs, leading to their increased intracellular accumulation and retention, thereby restoring their cytotoxic effects.[2][3] This activity has been observed in a range of human tumor cell lines, including those resistant to vinblastine (B1199706), Adriamycin (doxorubicin), and vincristine.[4]
Comparative Efficacy in Preclinical Cancer Models
In vitro studies have consistently highlighted the superior potency of this compound in overcoming MDR compared to verapamil. In a human T-leukemic cell line (CCRF-CEM/VLB) expressing the MDR phenotype, this compound was found to be 44 times more potent than verapamil in reversing resistance to doxorubicin (B1662922) and vinblastine when used at concentrations equivalent to their IC10 values. Furthermore, this compound demonstrated a more potent ability to restore the cellular accumulation and subcellular distribution of daunorubicin (B1662515) in resistant human breast adenocarcinoma cells (MCF7DXR) when compared to both verapamil and cyclosporin (B1163) A.
The efficacy of this compound is also dependent on the treatment schedule. Studies in a doxorubicin-resistant human breast cancer cell line (MCF7/DOX) revealed that a post-treatment incubation with this compound after doxorubicin exposure resulted in a significantly higher reversal of resistance compared to pre-treatment incubation.
Below is a summary of the comparative efficacy of this compound and verapamil in various cancer cell lines.
| Cancer Model | Chemotherapeutic Agent | Modulator | Fold Reversal of Resistance (Approx.) | Reference |
| Human T-leukemic cells (CCRF-CEM/VLB) | Doxorubicin, Vinblastine | This compound | Complete reversal at 2 µM | |
| Human T-leukemic cells (CCRF-CEM/VLB) | Doxorubicin, Vinblastine | Verapamil | Less potent than this compound | |
| Human Breast Adenocarcinoma (MCF7DXR) | Daunorubicin | This compound | Nearly complete restoration of cytotoxicity at 2 µM | |
| Human Breast Adenocarcinoma (MCF7DXR) | Daunorubicin | Verapamil | Less active than this compound | |
| Human Breast Adenocarcinoma (MCF7DXR) | Daunorubicin | Cyclosporin A | Required 5 µM for similar activity to 2 µM this compound | |
| Rodent and Human cell lines (P388/ADR, DC-3F/AD, KB-A1, K562/R, COLO 320DM) | Adriamycin | This compound | 2 to 5 times more active and 5 to 15 times more potent than Verapamil in increasing ADR accumulation | |
| Rat Glioblastoma cells | Doxorubicin | This compound | Complete restoration of drug accumulation | |
| Rat Glioblastoma cells | Doxorubicin | Verapamil | Incomplete reversal of resistance |
Clinical Evaluation
A Phase I clinical trial of this compound administered alone and in combination with doxorubicin in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 96 mg/m². The dose-limiting toxicities were bradycardia, sometimes accompanied by faintness or dizziness. Importantly, no enhancement of doxorubicin toxicity was observed, and there was no significant pharmacokinetic interaction between this compound and doxorubicin. One partial response was observed in a patient with refractory urothelial carcinoma.
Experimental Protocols
In Vitro Cytotoxicity Assays
The efficacy of this compound in reversing multidrug resistance was evaluated using various in vitro assays, including clonogenic assays, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, and growth inhibition monitoring.
-
Cell Lines: A panel of drug-resistant human tumor cell lines was used, including the human T-leukemic cell line CCRF-CEM/VLB and the human breast adenocarcinoma cell line MCF7DXR.
-
Treatment: Cells were treated with maximal non-cytotoxic concentrations of this compound or verapamil in combination with chemotherapeutic agents such as vinblastine, Adriamycin (doxorubicin), or vincristine.
-
Evaluation of Resistance Reversal: The ability of the modulators to reverse drug resistance was quantified by calculating the fold-reversal of resistance, which is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the modulator.
Cellular Accumulation and Retention Studies
To elucidate the mechanism of action, studies were conducted to measure the effect of this compound on the intracellular accumulation and retention of chemotherapeutic drugs.
-
Methodology: Resistant cells were incubated with a fluorescent chemotherapeutic agent (e.g., daunorubicin) in the presence or absence of this compound or other modulators. The intracellular fluorescence was then quantified using techniques such as fluorescence microscopy and flow cytometry.
-
Subcellular Distribution: The localization of the chemotherapeutic agent within the cell (e.g., in the nucleus) was also assessed to determine if this compound could restore the drug's access to its target sites.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating MDR modulators.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: A typical workflow for in vitro evaluation of MDR modulators.
References
- 1. In vitro activity of this compound on a multidrug-resistant leukemic cell line and on normal hematopoietic cells-reversal of multidrug resistance by sera from phase I-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new triazinoaminopiperidine derivative on adriamycin accumulation and retention in cells displaying P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of S9788, a new modulator of multidrug resistance, on the cellular accumulation and subcellular distribution of daunorubicin in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Retrieve Experimental Data for "S 9788"
A comprehensive search for experimental results, mechanism of action, and related signaling pathways for a compound designated "S 9788" did not yield any relevant scientific information. The search results were predominantly associated with an automotive part, a radiator hose with the product number S9788.
Due to the lack of available data on a compound named "this compound" in the scientific domain, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested diagrams. The core requirements of the request, which are dependent on the existence of such experimental data, cannot be fulfilled at this time.
It is possible that "this compound" may be an internal project code, a non-public designation, or an incorrect identifier. Without further context or an alternative name for the compound, a meaningful comparison with other alternatives cannot be conducted.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the designation of the compound and provide additional identifying information if available. Accurate identification is the first crucial step in the reproducibility and comparison of experimental results.
S 9788: A Comparative Analysis of a Multidrug-Resistance Modulator in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical trial data and outcomes for S 9788, a modulator of multidrug resistance (MDR). Its performance is objectively compared with other P-glycoprotein (P-gp) inhibitors, supported by available experimental data.
Overview of this compound
This compound is a triazinoaminopiperidine derivative investigated for its ability to reverse multidrug resistance in cancer cells.[1] Primarily, it functions by inhibiting the P-glycoprotein (P-gp) efflux pump, which is a key mechanism by which cancer cells expel chemotherapeutic agents, leading to treatment failure. The rationale behind the development of this compound was to enhance the efficacy of existing chemotherapy drugs by increasing their intracellular concentration and retention within cancer cells.
Clinical development of this compound appears to have been limited to Phase I and Ib trials conducted in the late 1990s. These studies primarily focused on its safety, tolerability, and pharmacokinetic profile, both alone and in combination with the chemotherapeutic agent doxorubicin (B1662922).
Clinical Trial Data for this compound
The primary clinical data for this compound comes from two key studies: a Phase I dose-escalation trial and a subsequent Phase Ib trial.
Phase I Dose-Escalation Study
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound administered alone and in combination with doxorubicin in patients with advanced solid tumors.[2]
Methodology:
-
Patient Population: 26 patients with advanced solid tumors.[2]
-
Treatment Regimen: this compound was administered as a 30-minute intravenous infusion. The dose was escalated from 8 mg/m² to 96 mg/m².[2] In the combination phase, this compound was given with a 50 mg/m² bolus of doxorubicin.[2]
-
Pharmacokinetic Analysis: Plasma and urine samples were collected to determine the pharmacokinetic parameters of this compound and doxorubicin.
Outcomes:
| Parameter | Result | Citation |
| Maximum Tolerated Dose (MTD) | 96 mg/m² | |
| Dose-Limiting Toxicities (DLTs) | Bradycardia (slow heart rate), sometimes with faintness or dizziness. | |
| Efficacy | One partial response was observed in a patient with refractory urothelial carcinoma at the 96 mg/m² dose level. | |
| Pharmacokinetics | This compound showed linear pharmacokinetics up to the MTD. It did not significantly alter the pharmacokinetics of doxorubicin. |
Phase Ib Study in Advanced Colorectal and Renal Cell Cancer
Objective: To further evaluate the safety and efficacy of this compound in combination with doxorubicin in patients with advanced colorectal and renal cell cancer.
Methodology:
-
Patient Population: 38 evaluable patients.
-
Treatment Regimen: this compound was administered as a loading dose followed by a 2-hour infusion at escalating doses in combination with doxorubicin (50 mg/m²).
Outcomes:
| Parameter | Result | Citation |
| Safety | The combination led to a significant increase in Grade 3-4 granulocytopenia compared to doxorubicin alone. Cardiotoxicity, specifically a dose-dependent and reversible increase in the corrected QT interval, was observed. | |
| Efficacy | One partial response was achieved in a patient who had previously progressed on doxorubicin alone. | |
| Study Status | The study was terminated early due to the risk of severe cardiac arrhythmias at higher doses of this compound. |
Comparison with Alternative P-glycoprotein Inhibitors
The development of P-gp inhibitors has evolved since the initial trials of this compound. Third-generation inhibitors, such as Tariquidar, Elacridar, and Zosuquidar, have been developed with the aim of improved potency and reduced toxicity. While direct comparative trials with this compound are unavailable, a comparison of their reported clinical trial outcomes provides valuable context.
| Feature | This compound | Tariquidar | Elacridar | Zosuquidar |
| Generation | First/Second | Third | Third | Third |
| Primary Mechanism | P-gp Inhibition | P-gp Inhibition | P-gp and BCRP Inhibition | P-gp Inhibition |
| Reported Efficacy | One partial response in Phase I. | Limited clinical activity in a Phase II trial for advanced breast cancer. | Showed ability to increase bioavailability of oral topotecan. | Did not demonstrate a significant improvement in response in Phase I trials. A Phase II trial in metastatic breast cancer showed no difference in survival outcomes. |
| Key Toxicities | Bradycardia, Cardiotoxicity (QT prolongation) | Generally well-tolerated with minimal side effects. | Neutropenia was a common side effect when combined with topotecan. | Cerebellar dysfunction, hallucinations, and palinopsia (oral form); less neurotoxicity with IV form. |
| Development Status | Development appears to be discontinued. | Investigated in multiple clinical trials, but not yet approved for clinical use in cancer treatment. | Early clinical trials were conducted, but recent development has not been reported. | Investigated in multiple clinical trials, including a Phase III trial in AML which did not show improved outcomes. |
Experimental Protocols
Phase I Clinical Trial of this compound with Doxorubicin
-
Patient Selection: Patients with histologically confirmed advanced solid tumors refractory to standard therapy were enrolled.
-
Dose Escalation: A modified Fibonacci scheme was used for dose escalation of this compound, starting at 8 mg/m².
-
Drug Administration: this compound was administered as a 30-minute intravenous infusion on day 1. From day 8, it was administered in combination with a 50 mg/m² intravenous bolus of doxorubicin.
-
Toxicity Assessment: Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria. Dose-limiting toxicities were defined based on adverse events observed in the first cycle of treatment.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points before, during, and after this compound infusion to measure plasma concentrations of this compound and doxorubicin using high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathway of P-glycoprotein Inhibition
Caption: this compound inhibits the P-gp pump, increasing intracellular chemotherapy concentration and promoting cancer cell death.
Experimental Workflow of the this compound Phase I Trial
Caption: The Phase I trial involved dose escalation of this compound alone, followed by combination with doxorubicin to find the MTD.
References
A Comparative Guide to the Kinase Inhibitor Dasatinib: Cross-Validation of Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tyrosine kinase inhibitor Dasatinib with its first-generation alternative, Imatinib. We delve into the cross-validation of their activity across different laboratory settings, present supporting experimental data, and offer detailed methodologies for key assays. The objective is to equip researchers with the necessary information to make informed decisions when selecting a kinase inhibitor for their studies.
Dasatinib is a potent, multi-targeted inhibitor of several key kinases involved in cancer cell proliferation and survival.[1][2] Its primary target is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), but it also potently inhibits SRC family kinases, c-KIT, PDGFRβ, and EPHA2.[2] This broader activity profile distinguishes it from Imatinib, which is more selective for BCR-ABL, c-KIT, and PDGF-R.[1] These differences in selectivity contribute to their distinct clinical efficacy and adverse effect profiles.[1]
Quantitative Comparison of Kinase Inhibition
The selectivity and potency of kinase inhibitors are critical parameters that can vary between different studies and laboratories. The following tables summarize the inhibitory activity (IC50) and binding affinity (Kd) of Dasatinib and Imatinib against key on-target and off-target kinases, compiled from multiple sources to provide a comparative overview.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Dasatinib and Imatinib against Selected Kinases
| Kinase Target | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Reference |
| BCR-ABL | <1 | 25-100 | |
| SRC | 0.5-1 | >10,000 | |
| LCK | 1 | >10,000 | |
| c-KIT | 1-7 | 100-500 | |
| PDGFRβ | 5-15 | 100-600 | |
| EPHA2 | 15 | >1,000 |
Table 2: Comparative Binding Affinity (Kd, nM) of Dasatinib and Imatinib
| Kinase Target | Dasatinib (Kd, nM) | Imatinib (Kd, nM) | Reference |
| ABL1 (non-phosphorylated) | 0.6 | 29 | |
| ABL1 (phosphorylated) | 1.1 | 1.7 | |
| SRC | 0.2 | 110 | |
| LYN | 0.4 | 120 | |
| c-KIT | 4.2 | 810 | |
| PDGFRα | 1.1 | 230 |
Note: IC50 and Kd values can vary depending on the assay conditions and cell lines used. The data presented here are representative values from various studies.
Inter-Laboratory Comparability
A randomized clinical trial comparing Dasatinib and Imatinib in newly diagnosed CML patients highlighted the importance of inter-laboratory comparability of assays. Before the trial, cell-line dilution and sample exchange studies were performed in three different laboratories to ensure consistency. The results showed high intralaboratory and interlaboratory correlations (R ≥ 0.97 for cell-line experiments and R ≥ 0.92-0.96 for CML samples), demonstrating that with standardized protocols, reproducible results for BCR-ABL transcript level measurements can be achieved across different sites.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the cross-validation of a compound's activity. Below are methodologies for common assays used to characterize kinase inhibitors.
Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is widely used to quantify the binding affinity of inhibitors to a large panel of kinases.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition of binding results in a decrease in the FRET signal.
Methodology:
-
Reagents: Kinase, europium-labeled anti-tag antibody, fluorescently labeled tracer, test compound (e.g., Dasatinib), and assay buffer.
-
Procedure:
-
Add kinase, antibody, and tracer to the wells of a microplate.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
-
Data Analysis: The ratio of the two emission signals is calculated and plotted against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cells (e.g., CML cell line K562) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the kinase inhibitor (e.g., Dasatinib or Imatinib) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.
Quantification of Dasatinib in Plasma (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug levels in biological matrices.
Principle: The method involves chromatographic separation of the analyte from the matrix components followed by mass spectrometric detection and quantification. An internal standard (e.g., Dasatinib-d8) is used to ensure accuracy and precision.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of Dasatinib-d8 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient mobile phase.
-
Detect and quantify the parent and product ions for Dasatinib and Dasatinib-d8 using multiple reaction monitoring (MRM).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the regression equation to determine the concentration of Dasatinib in the unknown samples.
Visualizing Signaling Pathways and Workflows
Dasatinib's Mechanism of Action
Dasatinib exerts its therapeutic effects by inhibiting multiple key signaling pathways that are crucial for the growth and survival of cancer cells.
Caption: Dasatinib's inhibitory action on key signaling pathways.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the selectivity and activity of a kinase inhibitor across a panel of kinases.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
A Comparative Guide: S 9788 Versus Third-Generation MDR Inhibitors
In the landscape of multidrug resistance (MDR) in oncology, the development of effective inhibitors of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), remains a critical area of research. This guide provides a detailed comparison of S 9788, a potent MDR modulator, and third-generation P-gp inhibitors, a class of agents designed for high potency and specificity. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and experimental evaluation.
Introduction to MDR Inhibition
Multidrug resistance is a major obstacle to successful chemotherapy, often mediated by the overexpression of P-gp, a transmembrane efflux pump that actively transports a wide range of anticancer drugs out of tumor cells.[1] The development of P-gp inhibitors has progressed through several generations, each aiming to improve efficacy and reduce toxicity.[2]
This compound is a triazinoaminopiperidine derivative identified as a potent modulator of MDR.[1][3] While showing promise in preclinical studies by effectively reversing drug resistance, its clinical development was halted due to dose-limiting cardiotoxicity, specifically cardiac arrhythmias.[4]
Third-generation MDR inhibitors , such as tariquidar (B1662512) (XR9576), zosuquidar (B1662489) (LY335979), and elacridar (B1662867) (GF120918), were developed to offer high affinity and specificity for P-gp with fewer off-target effects compared to their predecessors. These agents have undergone extensive preclinical and clinical evaluation, though their success in improving therapeutic outcomes has been met with challenges.
Performance Comparison: this compound vs. Third-Generation Inhibitors
While direct head-to-head clinical trials comparing this compound with third-generation inhibitors are unavailable due to the discontinuation of this compound's development, a comparative analysis can be drawn from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy
| Inhibitor | Target(s) | Cell Line(s) | Chemotherapeutic Agent | Reversal Concentration/IC50 | Key Findings | Reference(s) |
| This compound | P-gp, MRP | MCF7/DOX, CEM/VLB100, Rat glioblastoma | Doxorubicin, Daunorubicin, Vinblastine (B1199706) | 2 µM (near complete reversal); 10 µM (complete drug accumulation restoration) | More potent than verapamil (B1683045) and cyclosporine A in restoring drug accumulation and cytotoxicity. Modulates both P-gp and MRP-mediated resistance. | |
| Tariquidar (XR9576) | P-gp | H69/LX4, 2780AD, EMT6 AR1.0, MC26 | Doxorubicin, Paclitaxel, Etoposide, Vincristine | 25-80 nM (complete reversal) | Potent, noncompetitive inhibitor of P-gp. | |
| Zosuquidar (LY335979) | P-gp | P388/ADR, MCF7/ADR, 2780AD | Doxorubicin, Vinblastine, Etoposide, Paclitaxel | 0.1 µM (full restoration of sensitivity in CEM/VLB100) | Potent and selective P-gp inhibitor. | |
| Elacridar (GF120918) | P-gp, BCRP | CHRC5, drug-resistant NSCLC cells | Doxorubicin, Vincristine, Docetaxel | ED50: 1.2 +/- 0.1 mg/kg (in vivo, rat) | Dual inhibitor of P-gp and BCRP. About three times more potent than tariquidar in vivo at the BBB. |
Mechanism of Action
Both this compound and third-generation inhibitors primarily function by inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.
This compound has been shown to directly interact with P-gp, although with medium affinity compared to high-affinity substrates like vinblastine and cyclosporine. Its mechanism involves not only enhancing cellular drug accumulation but also restoring the subcellular distribution of drugs to their nuclear targets. Furthermore, this compound has demonstrated the ability to modulate resistance mediated by both P-gp and the Multidrug Resistance-Associated Protein (MRP).
Third-generation inhibitors are highly specific for P-gp. They act as potent, non-competitive inhibitors of P-gp's ATPase activity, which is essential for the energy-dependent drug efflux. Some third-generation inhibitors, like elacridar, also exhibit inhibitory activity against another important ABC transporter, the Breast Cancer Resistance Protein (BCRP).
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of P-gp-mediated drug efflux and its inhibition, along with a typical experimental workflow for evaluating MDR inhibitors.
Caption: P-gp inhibition mechanism.
Caption: Workflow for MDR inhibitor evaluation.
Experimental Protocols
Cytotoxicity and Resistance Reversal Assay (MTT Assay)
This protocol is used to determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50) and to assess the ability of an MDR inhibitor to reverse resistance.
-
Cell Seeding: Seed multidrug-resistant and parental sensitive cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of the MDR inhibitor (e.g., this compound or a third-generation inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the MDR inhibitor.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This functional assay measures the efflux pump activity of P-gp by monitoring the intracellular accumulation and retention of the fluorescent substrate rhodamine 123.
-
Cell Preparation: Harvest and resuspend cells in a culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Incubate the cells with rhodamine 123 (e.g., 200 ng/mL) for 60 minutes at 37°C to allow for dye accumulation.
-
Inhibitor Treatment: For the inhibition group, pre-incubate the cells with the MDR inhibitor for 30 minutes before adding rhodamine 123.
-
Efflux: After loading, wash the cells and resuspend them in a fresh, dye-free medium. Incubate at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells at different time points (e.g., 0, 30, 60, and 120 minutes) using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the cells treated with the inhibitor to the untreated control cells. Increased fluorescence retention in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the effect of the inhibitor on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Set up a reaction mixture containing the P-gp-containing membranes, the MDR inhibitor at various concentrations, and an ATP-regenerating system in an appropriate buffer.
-
Initiate Reaction: Start the reaction by adding a known concentration of a P-gp substrate (e.g., verapamil) that stimulates ATPase activity.
-
Incubation: Incubate the reaction at 37°C for a specific period (e.g., 30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of the substrate-stimulated ATPase activity (IC50).
Conclusion
Both this compound and third-generation MDR inhibitors have demonstrated significant potential in overcoming P-gp-mediated multidrug resistance in preclinical models. This compound showed high potency, comparable to or greater than first-generation inhibitors, and a broader spectrum of activity against both P-gp and MRP. However, its clinical utility was ultimately limited by significant cardiotoxicity.
Third-generation inhibitors were rationally designed for high potency and specificity to P-gp, with compounds like tariquidar, zosuquidar, and elacridar showing nanomolar inhibitory concentrations. While they generally exhibit a better safety profile than older agents, their clinical success has been modest, facing challenges related to achieving and maintaining effective concentrations at the tumor site without causing systemic toxicity.
For researchers in drug development, the journey of these inhibitors underscores the complexities of targeting MDR. The data suggests that while high in vitro potency is a crucial starting point, factors such as transporter specificity, off-target effects, and the ability to achieve therapeutic concentrations in vivo are equally critical for clinical translation. Future efforts may focus on developing inhibitors with improved pharmacokinetic properties and combination therapies that can overcome multiple resistance mechanisms simultaneously.
References
- 1. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of S 9788 combination therapy data
To the researchers, scientists, and drug development professionals,
This guide addresses the topic of "S 9788 combination therapy." However, initial research indicates that "this compound" does not correspond to a known pharmaceutical agent or combination therapy in publicly available scientific literature or clinical trial databases. The identifier "S9788" appears to be associated with a non-medical product, specifically a radiator hose for a Lincoln SA-200 welder.
Therefore, a statistical analysis and comparison with alternative therapies for an "this compound combination therapy" cannot be provided.
We request clarification on the specific drug or therapeutic combination of interest to proceed with a relevant and accurate analysis. Please provide the correct nomenclature, such as the generic name, brand name, or investigational drug code, for the therapy you wish to be analyzed.
Upon receiving the correct information, a comprehensive comparison guide will be generated, adhering to the core requirements of data presentation in structured tables, detailed experimental protocols, and mandatory visualizations of signaling pathways and workflows using Graphviz.
Review of Preclinical Studies on S 9788 Fails to Yield Publicly Available Data
A comprehensive search for preclinical studies and related data on a compound designated "S 9788" has not yielded any publicly available information. Initial and subsequent targeted searches across scientific databases and the public domain failed to identify "this compound" as a pharmaceutical agent or research compound.
The search results for "this compound" predominantly point towards an industrial product, specifically a radiator hose for a welder, and not a compound under preclinical investigation. This suggests that "this compound" may be an internal, non-public code, a misidentified designation, or a compound that has not yet been disclosed in public forums such as scientific publications, patents, or conference proceedings.
Without any foundational information on the mechanism of action, therapeutic target, or even the chemical class of this compound, it is not possible to conduct a comparative analysis with alternative compounds. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public sphere. If an alternative or correct identifier for this compound is available, a renewed search for preclinical data can be initiated.
Safety Operating Guide
Identity of "S 9788" Unclear, Specific Safety Protocols Cannot Be Provided
Comprehensive searches for a chemical substance identified as "S 9788" have not yielded a definitive match, making it impossible to provide specific guidance on personal protective equipment (PPE), handling, or disposal. The identifier "this compound" appears in various contexts, including product codes for unrelated industrial materials, but does not correspond to a unique, publicly documented chemical compound.
Without a clear chemical identity, including a recognized name and Chemical Abstracts Service (CAS) number, any recommendations for safety procedures would be unfounded and potentially hazardous. The safe handling of chemical substances is entirely dependent on their specific physical, chemical, and toxicological properties.
Researchers, scientists, and drug development professionals are strongly advised to verify the exact identity of the substance . Accurate identification is the critical first step in risk assessment and the implementation of appropriate safety measures. Consult internal documentation, supplier information, or a Safety Data Sheet (SDS) associated with the correct chemical name to obtain reliable safety information.
Once the substance is correctly identified, a thorough review of its SDS will provide the necessary details for safe handling, including:
-
Hazard Identification: Understanding the specific risks posed by the chemical.
-
Personal Protective Equipment (PPE): Recommendations for gloves, eye protection, respiratory protection, and protective clothing.
-
First-Aid Measures: Procedures to follow in case of exposure.
-
Handling and Storage: Guidelines for safe storage and use.
-
Disposal Considerations: Proper methods for waste disposal.
Given the lack of specific information for "this compound," no data tables or procedural diagrams can be generated. Providing such information without a confirmed chemical identity would be contrary to established safety protocols and could endanger laboratory personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
